molecular formula C18H20N6 B569058 2-phenyl-amino-N6-endo-norbornyladenine CAS No. 863202-33-9

2-phenyl-amino-N6-endo-norbornyladenine

Cat. No.: B569058
CAS No.: 863202-33-9
M. Wt: 320.4 g/mol
InChI Key: SLLSODGWHDUMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent, selective A3 adenosine receptor antagonist (Ki = 37 nM). Reversine analog.>The A1, A2A, A2B, and A3 adenosine receptors (ARs) are ubiquitous G protein-coupled receptors. The four AR subtypes have been implicated in several areas of therapeutic interest such as stroke and other ischemic conditions, as well as inflammation, neurodegenerative diseases, diabetes, and sleep regulation. A3 AR antagonists are of interest as therapeutic agents in glaucoma agents and inflammation. CAY10498 is a potent and selective A3 AR antagonist exhibiting a Ki of 37 nM with 60 and 200-fold selectivity over A1 and A2A adenosine receptors, respectively. CAY10498 is also a structural analog of reversine, a dedifferentiation agent of embryonic progenitor cells. However, no dedifferentiation effects or any connection between A3 AR antagonism and dedifferentiation have been demonstrated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-N-(2-bicyclo[2.2.1]heptanyl)-2-N-phenyl-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1-2-4-13(5-3-1)21-18-23-16-15(19-10-20-16)17(24-18)22-14-9-11-6-7-12(14)8-11/h1-5,10-12,14H,6-9H2,(H3,19,20,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLSODGWHDUMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694030
Record name N~6~-(Bicyclo[2.2.1]heptan-2-yl)-N~2~-phenyl-7H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863202-33-9
Record name N~6~-(Bicyclo[2.2.1]heptan-2-yl)-N~2~-phenyl-7H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of 2-phenyl-amino-N6-endo-norbornyladenine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-phenyl-amino-N6-endo-norbornyladenine: An A_3 Adenosine Receptor Antagonist

Abstract

This technical guide provides a comprehensive overview of 2-phenyl-amino-N6-endo-norbornyladenine, a potent and selective antagonist for the A_3 adenosine receptor (A_3AR). Adenosine receptors, a class of G-protein coupled receptors (GPCRs), are critical modulators of numerous physiological processes, making them significant targets for therapeutic intervention. The A_3 subtype, in particular, is overexpressed in various pathological conditions, including inflammatory diseases and specific cancers, positioning A_3AR antagonists as promising therapeutic agents. This document details the chemical structure, physicochemical properties, synthesis, and pharmacological profile of 2-phenyl-amino-N6-endo-norbornyladenine. Furthermore, it provides field-proven, step-by-step protocols for its synthesis and biological characterization, designed for researchers and professionals in drug development.

Introduction and Scientific Background

Adenosine is a ubiquitous purine nucleoside that modulates cellular function by activating four receptor subtypes: A_1, A_2A, A_2B, and A_3. The A_3AR is coupled to inhibitory G-proteins (G_i/o), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] The unique expression profile of A_3AR, with low levels in most healthy tissues but significant upregulation in inflammatory and cancer cells, provides a therapeutic window for selective antagonists.

The development of selective A_3AR antagonists has been a major focus of medicinal chemistry. Structure-activity relationship (SAR) studies have revealed that modifications at the N^6 and C2 positions of the adenine core are critical for achieving high affinity and selectivity.[1][2] The compound 2-phenyl-amino-N^6-endo-norbornyladenine emerged from such explorations, combining a bulky, lipophilic bicyclic amine at the N^6 position with an aromatic amino substituent at the C2 position. This specific combination confers potent and selective antagonism at the human A_3AR.[2]

Chemical and Physicochemical Properties

2-phenyl-amino-N^6-endo-norbornyladenine is a synthetic adenine derivative. Its structure is characterized by a purine core with a phenylamino group at the C2 position and an endo-configured norbornyl group attached to the exocyclic amine at the N^6 position.

Structural Diagram

chemical_structure cluster_purine N1 N C2 C N1->C2 N3 N C2->N3 = C2_sub NH-Ph C2->C2_sub C4 C N3->C4 C5 C C4->C5 = N9 N C4->N9 C6 C C5->C6 C6->N1 = C6_sub NH-endo-Norbornyl C6->C6_sub N7 N N7->C5 = C8 C C8->N7 N9->C8 = H9 H caption Figure 1: Chemical Structure of 2-phenyl-amino-N6-endo-norbornyladenine synthesis_workflow Start 6-Chloro-2-fluoropurine Step1 React with Aniline (Nucleophilic substitution at C2) Start->Step1 Intermediate 2-Anilino-6-chloropurine Step1->Intermediate Step2 React with endo-2-Aminonorbornane (Nucleophilic substitution at C6) Intermediate->Step2 Product 2-phenyl-amino-N6-endo-norbornyladenine Step2->Product caption Figure 2: Synthetic workflow for the target compound.

Caption: Figure 2: High-level overview of the two-step synthesis protocol.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from the general methodology described by Perreira et al. for the synthesis of related derivatives. [2] Materials:

  • 6-Chloro-2-fluoropurine

  • Aniline

  • endo-2-Aminonorbornane (endo-norbornylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Step 1: Synthesis of 2-Anilino-6-chloropurine (Intermediate)

  • To a solution of 6-chloro-2-fluoropurine (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add aniline (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at reflux (approx. 78 °C) for 4-6 hours.

    • Expert Insight: The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HF generated during the substitution, driving the reaction to completion without competing with the primary amine nucleophile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield 2-anilino-6-chloropurine as a solid.

Step 2: Synthesis of 2-phenyl-amino-N^6-endo-norbornyladenine (Final Product)

  • Dissolve the intermediate 2-anilino-6-chloropurine (1.0 eq) in ethanol (15 mL/mmol).

  • Add endo-2-aminonorbornane (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

    • Expert Insight: The substitution at the C6 position is generally slower than at C2, requiring longer reaction times and a slight excess of the amine and base. The endo stereochemistry of the norbornyl group is retained during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to ambient temperature and remove the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent gradient (e.g., dichloromethane/methanol), to afford pure 2-phenyl-amino-N^6-endo-norbornyladenine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Pharmacological Profile

The pharmacological activity of this compound is defined by its high affinity for the A_3AR and its functional role as an antagonist.

Receptor Binding Affinity

Binding affinity is determined through competitive radioligand binding assays, where the compound's ability to displace a known high-affinity radioligand from the receptor is measured. The inhibition constant (K_i) is a measure of the compound's binding affinity.

Receptor SubtypeBinding Affinity (K_i, nM)Selectivity vs. A_3ARSource
Human A_3 37 -[2]
Human A_1 > 1,200 (estimated)> 30-fold[2]
Human A_2A > 7,500 (estimated)> 200-fold[2]
Human A_2B Not reported, but typically low for this classN/A[2]
  • Interpretation: The low nanomolar K_i value at the A_3AR indicates high binding affinity. The significantly higher K_i values for A_1 and A_2A receptors demonstrate a favorable selectivity profile, which is critical for minimizing off-target effects.

Functional Activity: Competitive Antagonism

Functional assays are essential to determine whether a ligand that binds to a receptor activates it (agonist), blocks its activation (antagonist), or reduces its basal activity (inverse agonist). For A_3AR, this is typically assessed by measuring the downstream effects on cAMP production.

  • Mechanism: As an antagonist, 2-phenyl-amino-N^6-endo-norbornyladenine binds to the A_3AR but does not elicit a cellular response. Instead, it competitively blocks the receptor, preventing the natural ligand (adenosine) or a synthetic agonist (e.g., Cl-IB-MECA) from binding and initiating the G_i-mediated signaling cascade.

  • Experimental Evidence: In functional assays using CHO cells stably expressing the human A_3AR, the compound was shown to competitively antagonize the effects of a selective A_3AR agonist. [2]It effectively reverses the agonist-induced inhibition of forskolin-stimulated cAMP production, confirming its role as a true antagonist. [2]

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for characterizing the binding and functional properties of 2-phenyl-amino-N^6-endo-norbornyladenine.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (K_i) of the test compound at the human A_3AR.

Workflow Diagram:

binding_assay_workflow Prep Prepare Reagents: - Cell Membranes (hA3AR) - Radioligand ([125I]AB-MECA) - Test Compound dilutions - Assay Buffer Incubate Incubate: Membranes + Radioligand + Test Compound (or vehicle) (60 min @ 25°C) Prep->Incubate Separate Separate Bound/Free: Rapid vacuum filtration through glass fiber filters Incubate->Separate Wash Wash Filters (ice-cold buffer) Separate->Wash Count Quantify Bound Radioactivity: Gamma Counting Wash->Count Analyze Analyze Data: - Calculate % Inhibition - Determine IC50 - Calculate Ki (Cheng-Prusoff) Count->Analyze caption Figure 3: Workflow for A3AR radioligand binding assay.

Caption: Figure 3: Key steps in the A_3AR competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human A_3AR.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

    • Prepare serial dilutions of the test compound (2-phenyl-amino-N^6-endo-norbornyladenine) in assay buffer containing a fixed percentage of DMSO (e.g., final concentration of 1% DMSO).

    • Prepare the radioligand, such as [¹²⁵I]AB-MECA, at a final concentration near its K_d value (e.g., 0.5 nM). [3]2. Assay Incubation:

    • In a 96-well plate, combine: 50 µL of radioligand, 25 µL of test compound dilution (or buffer for total binding, or a saturating concentration of a known ligand for non-specific binding), and 25 µL of cell membrane suspension.

    • Incubate the plate for 60 minutes at room temperature (25 °C) to reach equilibrium. [3]3. Separation and Counting:

    • Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the radioligand concentration and K_d is its dissociation constant.

Protocol 2: Functional cAMP Antagonism Assay

This protocol measures the ability of the compound to block agonist-induced inhibition of cAMP production.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture CHO cells stably expressing the human A_3AR under standard conditions.

    • Plate the cells in a 96-well plate and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells for 15-20 minutes with various concentrations of the antagonist (2-phenyl-amino-N^6-endo-norbornyladenine). [4] * Add a fixed concentration of an A_3AR agonist (e.g., Cl-IB-MECA at its EC₈₀ concentration) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase).

    • Incubate for an additional 30 minutes at 37 °C. [4]3. cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the antagonist concentration.

    • The data will show that as the antagonist concentration increases, the inhibitory effect of the agonist is reversed, and cAMP levels rise back towards the level seen with forskolin alone.

    • Calculate the IC₅₀ for the antagonist and determine the K_B value using the Schild equation for competitive antagonism.

Conclusion and Future Directions

2-phenyl-amino-N^6-endo-norbornyladenine is a well-characterized, high-affinity antagonist of the human A_3 adenosine receptor with excellent selectivity over other adenosine receptor subtypes. [2]Its defined structure-activity relationship and clear mechanism of action make it a valuable tool for preclinical research into the role of the A_3AR in inflammation, oncology, and ischemic conditions. The synthetic and analytical protocols provided herein offer a robust framework for its preparation and in-vitro characterization. Future research may focus on in-vivo efficacy studies, pharmacokinetic profiling, and further structural optimization to enhance drug-like properties for potential clinical development.

References

  • Perreira, M., Jiang, J. K., Klutz, A. M., Gao, Z. G., Shainberg, A., Lu, C., Thomas, C. J., & Jacobson, K. A. (2005). "Reversine" and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 48(15), 4910-4918. [Link]

  • Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2016). Putative role of the adenosine A3 receptor in the antiproliferative action of N6-(2-isopentenyl)adenosine. Frontiers in Pharmacology, 7, 493. [Link]

  • Eurofins Discovery. A3 Human Adenosine GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins Discovery Services. [Link]

  • EMBL-EBI ChEMBL. Assay: Antagonist activity at human adenosine A3 receptor expressed in CHO cells. ChEMBL Database. [Link]

  • van der Wenden, E. M., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science, 6(9), 1391-1403. [Link]

  • Bar-Yehuda, S., et al. (2022). A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. Molecules, 27(3), 893. [Link]

  • Tosh, D. K., et al. (2015). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters, 6(12), 1183-1187. [Link]

  • Sadeghpour, M., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry, 17(1), 117. [Link]

  • Agris, P. F., et al. (1997). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic Acids Research, 25(15), 3092-3098. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Molecules, 27(8), 2419. [Link]

  • Hinz, S., et al. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical Pharmacology, 212, 115147. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Swahn, B. M., et al. (2006). Design and synthesis of 2'-anilino-4,4'-bipyridines as selective inhibitors of c-Jun N-terminal kinase-3. Bioorganic & Medicinal Chemistry Letters, 16(5), 1397-1401. [Link]

  • Kim, H. S., et al. (2001). Synthesis of 2-alkyl-substituted-N6-methyladenine derivatives as potential adenosine receptor ligand. Archives of Pharmacal Research, 24(6), 508-513. [Link]

Sources

2-Phenyl-amino-N6-endo-norbornyladenine: A Selective Adenosine A3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of 2-Phenyl-amino-N6-endo-norbornyladenine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-phenyl-amino-N6-endo-norbornyladenine (Compound 21) is a potent, selective antagonist of the human Adenosine A3 Receptor (hA3AR) .[1] Discovered during the structural optimization of the dedifferentiation agent Reversine , this compound represents a pivotal moment in purine pharmacology where biological plasticity (cellular dedifferentiation) was successfully decoupled from G-protein coupled receptor (GPCR) modulation.

With a


 of 37 nM  at the hA3AR and >30-fold selectivity against A1 and A2A subtypes, it serves as a critical chemical probe for elucidating the role of A3 receptors in inflammation, ischemia-reperfusion injury, and cell proliferation.

Historical Genesis & Discovery

The "Reversine" Connection

The discovery of 2-phenyl-amino-N6-endo-norbornyladenine is inextricably linked to Reversine (2-(4-morpholinoanilino)-N6-cyclohexyladenine). In the early 2000s, Reversine was identified as a small molecule capable of inducing dedifferentiation of lineage-committed murine myoblasts into multipotent progenitor cells.

Researchers at the National Institutes of Health (NIDDK) , led by Kenneth A. Jacobson , investigated whether this dedifferentiation effect was mediated through adenosine receptors (ARs), given the compound's adenine core.[2]

Decoupling Dedifferentiation from Receptor Binding

In a landmark 2005 study, Jacobson’s team synthesized a library of 2,N6-disubstituted adenines to explore the Structure-Activity Relationship (SAR). They found that while Reversine was a moderate A3AR antagonist (


), the dedifferentiation effect was not  mediated by the A3 receptor.

However, the SAR campaign yielded a new class of highly potent A3 antagonists. By replacing the N6-cyclohexyl group of Reversine with a sterically constrained N6-endo-norbornyl group and simplifying the C2-substituent to a phenylamino moiety, they achieved a significant leap in affinity and selectivity.

Key Discovery Metrics:

  • Reversine:

    
     nM (Moderate A3 affinity).[2]
    
  • 2-phenyl-amino-N6-endo-norbornyladenine:

    
     nM (High A3 affinity).[1]
    

Chemical Synthesis & Methodology

The synthesis of 2-phenyl-amino-N6-endo-norbornyladenine follows a sequential nucleophilic aromatic substitution (


)  strategy, exploiting the differential reactivity of halogens on the purine ring.
Synthetic Protocol

Starting Material: 6-chloro-2-fluoropurine (chosen over 2,6-dichloropurine for the enhanced reactivity of the C2-fluorine in the second step).

  • Step 1: N6-Functionalization

    • Reagents: 6-chloro-2-fluoropurine + endo-norbornylamine (hydrochloride salt).

    • Conditions: Ethanol, Triethylamine (

      
      ), Room Temperature.
      
    • Mechanism: The C6-chloride is more reactive towards nucleophilic attack than the C2-fluoride under mild conditions.

    • Intermediate: 2-fluoro-N6-endo-norbornyladenine.

  • Step 2: C2-Functionalization

    • Reagents: Intermediate + Aniline.

    • Conditions: n-Butanol, elevated temperature (

      
      ) or sealed tube.
      
    • Mechanism: The C2-fluorine is displaced by the aniline amine. The fluorine atom is a superior leaving group to chlorine at the C2 position of purines due to the high electronegativity of fluorine increasing the electrophilicity of the C2 carbon.

Synthesis Workflow Visualization

SynthesisPath Start 6-chloro-2-fluoropurine Step1 + endo-norbornylamine (EtOH, Et3N, RT) Start->Step1 Inter Intermediate: 2-fluoro-N6-endo-norbornyladenine Step1->Inter Selective C6 Substitution Step2 + Aniline (n-BuOH, Heat) Inter->Step2 Product Product: 2-phenyl-amino-N6-endo-norbornyladenine Step2->Product C2 Substitution

Caption: Sequential


 synthesis pathway for 2,N6-disubstituted adenines.

Pharmacological Profile

Binding Affinity and Selectivity

The introduction of the endo-norbornyl group creates a specific steric fit within the hydrophobic pocket of the A3 receptor, which is distinct from the pockets of the A1 and A2A subtypes.

CompoundN6-SubstituentC2-SubstituenthA3AR

(nM)
Selectivity (vs A1)
Reversine Cyclohexyl4-Morpholinoanilino660Low
Compound 12 CyclohexylPhenylamino51Moderate
Compound 21 Endo-Norbornyl Phenylamino 37 High (>30x)
Mechanism of Action

As an antagonist, 2-phenyl-amino-N6-endo-norbornyladenine binds to the orthosteric site of the A3 receptor, preventing the binding of endogenous adenosine.

  • Receptor Type:

    
    -coupled GPCR.
    
  • Downstream Effect: Prevention of Adenylyl Cyclase inhibition

    
     Maintenance of cAMP levels in the presence of adenosine.
    
Signaling Pathway Visualization

Signaling Ligand 2-phenyl-amino-N6-endo-norbornyladenine (Antagonist) A3AR Adenosine A3 Receptor (GPCR) Ligand->A3AR Blocks Gi Gi/o Protein A3AR->Gi Prevents Activation Adenosine Endogenous Adenosine (Agonist) Adenosine->A3AR Cannot Bind AC Adenylyl Cyclase Gi->AC Inhibition Lifted cAMP cAMP Production AC->cAMP Restored/Maintained

Caption: Antagonism of the Gi-coupled A3 pathway, preventing adenosine-mediated cAMP reduction.[3]

Therapeutic Implications & Applications

While originally investigated for stem cell biology, the compound is now primarily a pharmacological tool used to validate A3 receptor involvement in disease models.

  • Inflammation: A3 antagonists block the pro-inflammatory effects of adenosine in certain immune contexts (e.g., mast cell degranulation).

  • Glaucoma: A3 antagonists have been explored for lowering intraocular pressure (IOP).

  • Cancer: A3 receptors are overexpressed in certain tumors; antagonists can modulate cell proliferation, although agonists are more commonly pursued for direct cytotoxicity.

References

  • Perreira, M., Jiang, J. K., Klutz, A. M., Gao, Z. G., Shainberg, A., Lu, C., Thomas, C. J., & Jacobson, K. A. (2005). "Reversine" and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists.[1][2][4] Journal of Medicinal Chemistry, 48(15), 4910–4918.[2] Link

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247–264. Link

  • Chen, S., Zhang, Q., Wu, X., Schultz, P. G., & Ding, S. (2004). Dedifferentiation of lineage-committed cells by a small molecule. Journal of the American Chemical Society, 126(2), 410–411. Link

Sources

Methodological & Application

how to dissolve 2-phenyl-amino-N6-endo-norbornyladenine for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of 2-Phenyl-amino-N6-endo-norbornyladenine for In Vitro Analysis

Part 1: Technical Abstract & Compound Profile

2-phenyl-amino-N6-endo-norbornyladenine (CAS: 863202-33-9) is a highly potent and selective antagonist for the human A3 adenosine receptor (


 = 37 nM). Structurally, it features a hydrophobic norbornyl group at the 

-position and a phenylamino moiety at the C2-position of the adenine ring. This lipophilic architecture ensures high receptor affinity but presents significant challenges in aqueous solubility, necessitating a rigorous solubilization protocol to prevent experimental artifacts such as compound precipitation or solvent-induced cytotoxicity.

Physicochemical Specifications:

Property Detail

| Molecular Formula |


 |
| Molecular Weight  | 320.39  g/mol  |
| Primary Target  | Adenosine A3 Receptor (Antagonist) |
| Physical State  | Solid (typically off-white powder) |
| Solubility (Water)  | Insoluble (< 0.1 mg/mL) |
| Solubility (DMSO)  | Soluble (> 10 mM) |
| Storage (Solid)  | -20°C (Desiccated) |[1]

Part 2: Solubilization Protocol

Rationale and Solvent Selection

Due to the hydrophobic phenylamino and norbornyl groups, this compound is virtually insoluble in aqueous buffers (PBS, media). Dimethyl sulfoxide (DMSO) is the required primary solvent. Ethanol is a secondary option but is less ideal for long-term stock stability due to evaporation rates.

  • Critical Constraint: The final concentration of DMSO in the cell culture well must be kept ≤ 0.1% (v/v) to avoid non-specific cytotoxicity or membrane permeabilization, which can mask specific A3AR signaling effects.

Preparation of Stock Solution (10 mM)

Target: Prepare 500


L of a 10 mM stock solution.
  • Calculate Mass:

    
    
    
    
    
  • Weighing: Accurately weigh ~1.6 mg of powder into a sterile, amber glass vial or low-binding polypropylene microcentrifuge tube.

    • Note: Static electricity can be problematic. Use an anti-static gun if the powder disperses.

  • Dissolution: Add sterile, anhydrous DMSO (cell culture grade,

    
    99.9%) to the tube.
    
    • Calculation: If you weighed exactly 1.7 mg, add

      
      L of DMSO.
      
  • Mixing: Vortex vigorously for 30 seconds. Inspect visually. The solution should be perfectly clear. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

Storage and Stability

Adenine derivatives are generally stable, but repeated freeze-thaw cycles induce degradation and moisture absorption (DMSO is hygroscopic).

  • Aliquot: Dispense the stock into small aliquots (e.g., 20–50

    
    L) sufficient for single-use experiments.
    
  • Store: -20°C or -80°C. Stable for 6 months.

Preparation of Working Solutions (Cell Treatment)

Goal: Treat cells at 100 nM final concentration without exceeding 0.1% DMSO.

The "Intermediate Dilution" Method (Recommended): Directly adding 100% DMSO stock to cell media can cause local precipitation ("crashing out") where the droplet hits the water. Use an intermediate step.

  • Step A (100x Concentrate): Dilute the 10 mM stock 1:1000 in culture medium without serum (serum proteins can bind the drug non-specifically during the initial mixing).

    • Mix: 1

      
      L of 10 mM Stock + 999 
      
      
      
      L of Serum-Free Media.
    • Result: 10

      
      M solution (0.1% DMSO).
      
  • Step B (Final Treatment): Dilute the 10

    
    M solution 1:100 into the final well volume (containing serum).
    
    • Result: 100 nM final concentration (0.001% DMSO).

    • Advantage: This method ensures the DMSO content is negligible.

Alternative (Direct Addition): If a higher concentration (e.g., 10


M) is needed:
  • Dilute 10 mM stock 1:1000 directly into the well.

  • Result: 10

    
    M (0.1% DMSO). This is the upper limit of safety.
    

Part 3: Experimental Workflow & Signaling Pathway

Workflow Visualization

The following diagram illustrates the critical decision points in the preparation workflow to ensure data integrity.

ProtocolWorkflow Start Weigh Compound (C18H20N6) Solvent Add Sterile DMSO (Target: 10 mM Stock) Start->Solvent Inspect Visual Inspection: Clear Solution? Solvent->Inspect Sonicate Sonicate (RT, 5 min) Inspect->Sonicate Cloudy Aliquot Aliquot & Freeze (-20°C) Inspect->Aliquot Clear Sonicate->Inspect Dilute Intermediate Dilution (1:100 in Media) Aliquot->Dilute Treat Treat Cells (Final DMSO < 0.1%) Dilute->Treat Control PREPARE VEHICLE CONTROL (DMSO only) Dilute->Control Parallel Step

Caption: Step-by-step solubilization workflow emphasizing visual inspection and vehicle control preparation.

A3 Adenosine Receptor Signaling Context

Understanding the mechanism is vital for interpreting results. This compound blocks A3AR, preventing the inhibition of Adenylyl Cyclase.

A3Signaling cluster_mechanism Mechanism of Action Ligand Adenosine / Agonist A3AR A3 Adenosine Receptor (Gi/o coupled) Ligand->A3AR Activates Antagonist 2-phenyl-amino- N6-endo-norbornyladenine Antagonist->A3AR BLOCKS AC Adenylyl Cyclase A3AR->AC Inhibits (Gi) cAMP cAMP Production AC->cAMP Generates Effect Cell Proliferation / Cytoprotection

Caption: The antagonist prevents A3AR-mediated inhibition of Adenylyl Cyclase, modulating downstream cAMP levels.[2][3][4][5][6][7]

Part 4: Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Precipitation in Media Concentration too high (> 10

M) or rapid addition.
Use "Intermediate Dilution" method. Vortex media immediately upon addition.
Cytotoxicity in Controls DMSO concentration > 0.5%.Reduce final DMSO to < 0.1%. Ensure DMSO grade is "Cell Culture Tested".
Loss of Activity Compound adhered to plasticware.Use low-binding tubes. Avoid filtration of dilute aqueous solutions (compound may bind to filter).
Inconsistent Data Serum binding.Perform initial dilutions in serum-free media. Check literature for serum-shift effects (

shift).

Part 5: References

  • Perreira, M., et al. (2005). "Reversine" and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists.[2] Journal of Medicinal Chemistry, 48(15), 4910-4918.[2]

  • Santa Cruz Biotechnology. 2-phenyl-amino-N6-endo-norbornyladenine Product Information.

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets.[4] Nature Reviews Drug Discovery, 5(3), 247-264.[4]

  • Bar-Ilan University. Research on A3 Adenosine Receptor Antagonists.

Sources

Application Note: Optimal Dosage & In Vivo Protocol for 2-Phenyl-amino-N6-endo-norbornyladenine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the use of 2-phenyl-amino-N6-endo-norbornyladenine in in vivo studies.

Target: Adenosine A3 Receptor (A


AR) Antagonist
Date:  October 26, 2023
Author:  Senior Application Scientist, Preclinical Pharmacology

Part 1: Executive Summary & Compound Profile

Introduction

2-phenyl-amino-N6-endo-norbornyladenine (often referred to in structure-activity relationship studies as Compound 21 from Perreira et al., 2005) is a potent and selective antagonist of the human Adenosine A


 Receptor (A

AR). Unlike its structural analog Reversine, which induces cellular dedifferentiation, this compound has been optimized for high-affinity binding to the A

AR (K

≈ 37 nM) with significant selectivity over A

and A

receptors.

This guide addresses the critical challenge of translating in vitro affinity to in vivo efficacy. Due to the lipophilic nature of the N6-endo-norbornyl and 2-phenylamino substitutions, bioavailability and solubility are the primary hurdles. This protocol outlines the Formulation , Dose-Optimization , and Validation workflows required to use this compound effectively in rodent models.

Physicochemical & Pharmacological Profile
PropertyValue/DescriptionImplication for In Vivo Use
Chemical Class N6, C2-substituted AdeninePoor aqueous solubility; requires organic co-solvents or cyclodextrins.
Primary Target Adenosine A

Receptor (Antagonist)
Blocks A

-mediated signaling (Gi/Gq coupled).
Binding Affinity K

= 37 nM (Human A

)
High potency; expected effective plasma concentration ~100-300 nM.
Selectivity >30-fold vs A

, >200-fold vs A

Low risk of bradycardia (A

) or hypotension (A

) at therapeutic doses.
Molecular Weight ~320.4 g/mol Small molecule; blood-brain barrier (BBB) penetration is plausible but structure-dependent.

Part 2: Formulation & Preparation Strategy

Critical Warning: This compound is highly hydrophobic. Direct dissolution in saline will result in precipitation and erratic dosing.

Vehicle Selection Matrix

Choose the vehicle based on the route of administration.

  • Option A (Standard IP/SC): 10% DMSO + 40% PEG-400 + 50% Saline.

  • Option B (High Bioavailability): 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water. Recommended for chronic studies to minimize vehicle toxicity.
Preparation Protocol (Standard 5 mg/mL Stock)
  • Weighing: Accurately weigh 10 mg of 2-phenyl-amino-N6-endo-norbornyladenine.

  • Primary Solubilization: Add 0.2 mL of pure DMSO (dimethyl sulfoxide). Vortex vigorously for 2 minutes until fully dissolved (clear yellow solution).

  • Co-Solvent Addition: Add 0.8 mL of PEG-400. Vortex.

  • Aqueous Phase: Slowly add 1.0 mL of warm (37°C) sterile saline while vortexing.

    • Note: If turbidity appears, sonicate at 40°C for 5 minutes.

  • Sterilization: Pass through a 0.22

    
    m PTFE syringe filter (do not use cellulose filters as drug may bind).
    

Part 3: Optimal Dosage & Experimental Design

Since direct PK data is often study-specific, the "Optimal Dosage" is defined by the Biological Effect Window —the range where A


 antagonism is observed without off-target A

/A

effects.
Recommended Starting Dosage Ranges (Mouse/Rat)
Indication / ModelRouteStarting DoseFrequencyRationale
Acute Antagonism (e.g., blocking IB-MECA)IP1 – 5 mg/kg Single BolusRapid absorption; T

expected ~30 min.
Inflammation / Ischemia IP / SC5 – 10 mg/kg BID (Every 12h)Sustained coverage required; A

upregulation often occurs in inflammation.
CNS Studies (Neuroprotection)IP10 – 20 mg/kg DailyHigher dose needed to ensure sufficient BBB penetration.
Maximum Tolerated Dose (MTD) IP50 mg/kg SingleAssess for off-target sedation or bradycardia.
Workflow: Determining the Effective Dose (ED )

The most robust way to validate the dosage of an A


 antagonist is to block the effects of a selective A

agonist (e.g., Cl-IB-MECA or IB-MECA ). In rats, A

activation causes histamine release, leading to measurable paw edema or hypotension.
Experimental Workflow Diagram

G Start Study Initiation GroupA Group A: Vehicle (Control) Start->GroupA GroupB Group B: Antagonist (1 mg/kg) Start->GroupB GroupC Group C: Antagonist (10 mg/kg) Start->GroupC Agonist Challenge: Administer A3 Agonist (Cl-IB-MECA, 0.5 mg/kg) GroupA->Agonist T = -30 min GroupB->Agonist T = -30 min GroupC->Agonist T = -30 min Measure Readout: Paw Edema / Hypotension Agonist->Measure T = +15-60 min Analysis Data Analysis: Calculate % Inhibition Measure->Analysis

Caption: Experimental workflow for validating in vivo dosage via Agonist Challenge. Antagonist is administered 30 mins prior to agonist challenge.

Part 4: Detailed Protocol - A3 Receptor Blockade Assay

Objective

To determine the dose of 2-phenyl-amino-N6-endo-norbornyladenine required to inhibit Cl-IB-MECA induced paw edema in mice.

Materials
  • Test Compound: 2-phenyl-amino-N6-endo-norbornyladenine (formulated as per Section 2.2).

  • Agonist Challenge: Cl-IB-MECA (2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide), prepared at 0.1 mg/mL in saline.

  • Subjects: Male C57BL/6 mice (20-25g), n=6 per group.

  • Equipment: Digital Plethysmometer (for paw volume).

Step-by-Step Procedure
  • Baseline Measurement (T = -60 min): Measure the baseline volume of the right hind paw for all mice using the plethysmometer.

  • Pre-Treatment (T = -30 min):

    • Group 1: Vehicle (IP).

    • Group 2: Test Compound 1 mg/kg (IP).

    • Group 3: Test Compound 10 mg/kg (IP).

  • Agonist Challenge (T = 0): Administer Cl-IB-MECA (0.5 mg/kg, IP) to all groups. This dose typically induces measurable edema via mast cell degranulation.

  • Data Collection (T = +30, +60, +90 min): Re-measure the right hind paw volume.

  • Calculation:

    
    
    
    
    
Expected Results
  • Vehicle Group: Significant paw swelling (~20-30% increase) peaking at 30-60 min.

  • 10 mg/kg Group: Significant reduction in swelling (p < 0.05 vs Vehicle), indicating effective A

    
    AR blockade.
    

Part 5: Safety & Toxicology Monitoring

While A


 antagonists are generally well-tolerated, the structural similarity to other adenines necessitates monitoring for off-target effects.
Mechanism of Potential Toxicity

Toxicity Compound 2-phenyl-amino- N6-endo-norbornyladenine A3 Target: A3 Receptor (Antagonism) Compound->A3 High Affinity (Ki 37nM) A1 Off-Target: A1 Receptor (Antagonism @ High Dose) Compound->A1 Low Affinity (>1000nM) A2A Off-Target: A2A Receptor (Antagonism @ High Dose) Compound->A2A Low Affinity (>7000nM) Safe Therapeutic Effect: Anti-inflammatory Neuroprotective A3->Safe Risk1 Risk: Tachycardia (Loss of A1 brake) A1->Risk1 Overdose Risk2 Risk: Hypertension (Loss of A2A dilation) A2A->Risk2 Overdose

Caption: Specificity profile and potential off-target risks at supratherapeutic doses.

Monitoring Parameters
  • Heart Rate (HR): If HR increases significantly (>20%), the compound may be antagonizing A

    
     receptors (which normally lower HR).
    
  • Behavior: Watch for hyper-locomotion (A

    
     antagonism can be psychostimulant-like).
    

Part 6: References

  • Perreira, M., et al. (2005). "Reversine" and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 48(15), 4910–4918.

  • Jacobson, K. A., et al. (2005). A3 Adenosine Receptors: From Cell Biology to Pharmacology and Therapeutics. Current Topics in Medicinal Chemistry.

  • Bar-Yehuda, S., et al. (2002). The role of A3 adenosine receptor in the treatment of autoimmune inflammatory diseases. Drug Development Research.

  • Gao, Z. G., et al. (2001). Allosteric modulation of the A3 adenosine receptor. Molecular Pharmacology.

Disclaimer: This protocol is intended for research purposes only. 2-phenyl-amino-N6-endo-norbornyladenine is not approved for human therapeutic use. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

crystallization techniques for 2-phenyl-amino-N6-endo-norbornyladenine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical isolation and crystallization of 2-phenyl-amino-N6-endo-norbornyladenine , a potent adenosine receptor ligand. Due to the steric bulk of the endo-norbornyl moiety at the N6 position and the hydrophobic phenylamino group at the C2 position, this molecule exhibits a challenging solubility profile characterized by a tendency to "oil out" rather than nucleate.

This guide provides two distinct workflows:

  • Protocol A (Bulk Purification): A thermodynamic control strategy for high-yield purification, removing the exo-isomer and unreacted aniline derivatives.

  • Protocol B (Structural Analysis): A kinetic control strategy (Vapor Diffusion) to generate X-ray quality single crystals for conformational analysis.

Physicochemical Profile & Solubility Mapping

Before initiating crystallization, the solute-solvent interactions must be understood. The molecule contains a planar purine core flanked by two hydrophobic domains (norbornyl and phenyl), rendering it sparingly soluble in water but highly soluble in polar aprotic solvents.

Table 1: Solubility Profile & Solvent Selection

Solvent ClassSpecific SolventSolubility (25°C)Solubility (Boiling)Application
Primary Solvent Methanol (MeOH) ModerateHighIdeal for bulk recrystallization.
Primary Solvent Ethanol (EtOH) LowHighAlternative for slower growth rates.
Co-Solvent DMSO / DMF Very HighVery HighUsed only for vapor diffusion (Protocol B).
Anti-Solvent Water InsolubleInsolubleInduces nucleation (Caution: Oiling risk).
Anti-Solvent Diethyl Ether LowN/AIdeal volatile anti-solvent for diffusion.

Critical Mechanistic Insight: The endo-norbornyl group creates a "molecular cleft" that can trap solvent molecules. Rapid precipitation often traps impurities within this cleft. Therefore, slow cooling is mandatory to allow the endo conformer to pack efficiently without occluding the exo impurity.

Protocol A: Bulk Purification (Thermodynamic Control)

Objective: Purify crude synthetic material (>90%) to pharmaceutical grade (>98%) while removing the exo-isomer.

Reagents Required:
  • Crude 2-phenyl-amino-N6-endo-norbornyladenine

  • HPLC-grade Methanol (MeOH)

  • Milli-Q Water (18.2 MΩ)

  • Activated Carbon (optional, for decolorization)

Step-by-Step Methodology:
  • Dissolution (Saturation Point Determination):

    • Place 1.0 g of crude material in a 50 mL Erlenmeyer flask.

    • Add 15 mL of MeOH.

    • Heat to reflux (65°C) with magnetic stirring.

    • Observation: If the solid does not dissolve completely, add MeOH in 1 mL increments until a clear yellow solution is obtained. (Target concentration: ~50-60 mg/mL).

  • Hot Filtration (Particulate Removal):

    • While maintaining reflux, filter the solution through a pre-warmed glass frit (porosity M) or a 0.45 µm PTFE syringe filter into a clean, pre-warmed flask.

    • Why? Nucleation often starts on dust particles (heterogeneous nucleation), leading to small, irregular crystals. Filtration ensures homogeneous nucleation.

  • Controlled Nucleation (The "Cloud Point"):

    • Maintain the filtrate at 60°C.

    • Dropwise, add hot water (60°C) until a faint, persistent turbidity (cloudiness) is observed.

    • Immediately add 0.5 mL of hot MeOH to clear the turbidity.

    • Result: The solution is now super-saturated but stable (metastable zone).

  • Crystal Growth (Slow Cooling):

    • Wrap the flask in aluminum foil and place it in a Dewar flask or an insulated oil bath turned off.

    • Allow the system to cool to room temperature (RT) over 12–16 hours.

    • Caution: Do not place on ice immediately. Rapid cooling will cause the hydrophobic norbornyl groups to aggregate into an amorphous oil.

  • Harvesting:

    • Once at RT, transfer the flask to a 4°C refrigerator for 4 hours to maximize yield.

    • Filter the white needles/prisms using vacuum filtration.

    • Wash the cake with 5 mL of cold (0°C) MeOH:Water (1:1).

    • Dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove lattice-bound methanol.

Protocol B: Single Crystal Growth (Kinetic Control)

Objective: Grow high-quality single crystals suitable for X-ray Diffraction (XRD) to determine absolute stereochemistry (endo vs exo).

Method: Sitting Drop Vapor Diffusion
  • Preparation of Mother Liquor:

    • Dissolve 20 mg of the purified compound in 0.5 mL of DMSO. Ensure complete dissolution. Filter if necessary.

  • Setup:

    • Use a standard crystallization plate or a small vial within a larger jar.

    • Inner Vessel: Place the DMSO solution in a small open vial.

    • Outer Vessel: Add 5 mL of Water or Methanol (Anti-solvent) to the larger jar.

  • Diffusion Process:

    • Seal the outer jar tightly.

    • Store at constant temperature (20°C ± 1°C) in a vibration-free environment.

    • Mechanism:[1][2] Water vapor will slowly diffuse into the DMSO solution. As the water concentration in the DMSO drop increases, the solubility of the adenine derivative decreases, forcing it to organize into a crystal lattice.

  • Timeline:

    • Crystals should appear within 3–7 days.

    • Morphology: Expect triclinic or monoclinic prisms.

Process Visualization (Workflow Diagram)

The following diagram illustrates the critical decision points between Bulk Purification and Single Crystal analysis.

CrystallizationWorkflow Start Crude 2-phenyl-amino- N6-endo-norbornyladenine Dissolution Dissolution (Hot MeOH, 65°C) Start->Dissolution Filter Hot Filtration (Remove Particulates) Dissolution->Filter Decision Goal Selection Filter->Decision CloudPoint Cloud Point Induction (Add Hot H2O) SlowCool Slow Cooling (65°C -> 20°C over 12h) CloudPoint->SlowCool Decision->CloudPoint Bulk Purity VaporDiff Vapor Diffusion (DMSO Soln / H2O Reservoir) Decision->VaporDiff Structural Data Harvest Harvest & Wash (Cold MeOH:H2O) SlowCool->Harvest Dry Vacuum Drying (40°C, 24h) Harvest->Dry XRD X-Ray Diffraction Analysis VaporDiff->XRD

Figure 1: Decision matrix for processing 2-phenyl-amino-N6-endo-norbornyladenine. The bulk pathway prioritizes yield and purity, while the diffusion pathway prioritizes lattice order.

Troubleshooting & Quality Control

Common Failure Mode: "Oiling Out"

  • Symptom: The solution turns milky, and a sticky oil settles at the bottom instead of crystals.

  • Cause: The hydrophobic norbornyl group drives phase separation before the crystal lattice can form (Liquid-Liquid Phase Separation).

  • Remedy:

    • Re-heat the solution until clear.

    • Add a "seed crystal" (if available) or scratch the glass wall with a glass rod to induce nucleation.

    • Add slightly more Methanol to lower the supersaturation level.

    • Cool more slowly (wrap flask in more insulation).

Validation (Self-Check):

  • Melting Point: The purified crystals should have a sharp melting point (typically >200°C for adenine derivatives). A range >2°C indicates impure exo isomer presence.

  • HPLC Purity: Run on a C18 column (Water/Acetonitrile gradient). The endo isomer typically elutes slightly later than the exo isomer due to steric shielding of the N6-amine.

References

  • Daly, J. W., et al. (1986). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry, 29(9), 1755-1763. Link

  • Kierzek, R., et al. (2003).[3] "Polymer-supported synthesis of N6-alkylated adenines." Nucleic Acids Research, 31(15), 4461–4471. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General Reference for Cloud Point Techniques). Link

Sources

handling and storage guidelines for 2-phenyl-amino-N6-endo-norbornyladenine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note

This document has been compiled to provide comprehensive guidance on the handling, storage, and use of 2-phenyl-amino-N6-endo-norbornyladenine. As this is a specialized research compound, publicly available data is limited. The following guidelines are therefore synthesized from established principles for structurally related molecules, including N6-substituted adenines, 2-aminopurine derivatives, and other novel research chemicals.[1] The protocols herein are intended as a starting point and should be adapted based on specific experimental needs and in-house laboratory standards. All procedures should be performed by trained personnel in accordance with institutional and national safety regulations.

Compound Overview

2-phenyl-amino-N6-endo-norbornyladenine is a disubstituted purine derivative. Its structure features a core adenine scaffold, which is fundamental in numerous biological processes. The N6 and C2 positions are modified with bulky, lipophilic groups: an endo-norbornyl moiety and a phenylamino group, respectively. These substitutions significantly increase the molecule's hydrophobicity compared to parent adenine and suggest potential interactions with hydrophobic pockets in biological targets.

Substituted purines are a well-established class of biologically active molecules, frequently investigated as modulators of protein kinases, G-protein coupled receptors, and other enzymes involved in signal transduction.[2][3] The specific substitutions on this compound suggest it has been designed as a potential inhibitor or ligand for such targets. Given its novelty, all handling should proceed with the assumption that the compound is biologically active and potentially hazardous until proven otherwise.[1][4]

Physicochemical & Stability Data

Precise experimental data for this specific molecule is not widely available. The information below is extrapolated from its structure and data on analogous compounds.

PropertyValue / Expected BehaviorRationale & References
Appearance Expected to be a crystalline solid or powder, likely off-white to beige.Based on common appearance of purine derivatives and other solid organic compounds.[5]
Molecular Formula C₁₈H₂₀N₆Calculated from structure.
Molecular Weight 320.40 g/mol Calculated from structure.
Aqueous Solubility Expected to be very low.The presence of two large, non-polar substituents (phenyl and norbornyl) drastically reduces water solubility. Purine analogs with large hydrophobic moieties often have poor aqueous solubility.[6][7]
Organic Solubility Expected to be soluble in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Limited solubility in ethanol and methanol.DMSO and DMF are standard solvents for dissolving hydrophobic small molecules for biological assays.[7][8][9]
Stability Solid: Stable for ≥4 years when stored properly.[10] In DMSO Solution: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Degradation in DMSO can occur over long periods at room temperature.[11] In Aqueous Buffer: Not recommended for storage for more than one day due to low solubility and potential for precipitation and degradation.[4]Adenine-based compounds are generally stable when stored as a dry solid away from light and moisture.[5][12][13] Studies on related adenine derivatives show good stability in frozen DMSO stocks.[14][15]

Storage & Handling

Long-Term Storage (Solid Compound)

To ensure the long-term integrity of 2-phenyl-amino-N6-endo-norbornyladenine, the following storage conditions are mandatory:

  • Temperature: Store at -20°C.[10]

  • Atmosphere: Store in a tightly sealed container (e.g., amber glass vial with a PTFE-lined cap). For maximum stability, consider storage under an inert atmosphere (e.g., argon or nitrogen).

  • Environment: Keep in a cool, dry, and dark place.[1][12] A desiccator within the freezer is recommended to prevent moisture accumulation.

  • Labeling: All containers must be clearly labeled with the full chemical name, CAS number (if available), date received, and any known hazard warnings.[13]

Personal Protective Equipment (PPE) & Safety

As the toxicological properties of this compound have not been fully elucidated, it must be handled as a potentially hazardous substance.[1][4] Adherence to standard laboratory safety practices is critical.[16][17]

  • Engineering Controls: Handle the solid compound and prepare stock solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[16]

  • Eye Protection: Wear ANSI Z87.1-compliant chemical safety goggles or a face shield if a splash hazard exists.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves).[18] Change gloves immediately if they become contaminated.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[18]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory area.[12]

Safe Handling Workflow

The following diagram outlines the essential workflow for safely handling the powdered compound and preparing solutions.

G cluster_prep Preparation cluster_handling Handling Solid cluster_solution Solution Preparation cluster_cleanup Cleanup & Storage prep1 Don PPE: Lab Coat, Gloves, Goggles prep2 Work Inside Chemical Fume Hood prep1->prep2 handle1 Allow Compound to Equilibrate to Room Temp prep2->handle1 handle2 Weigh Required Amount into a Sterile Vial handle1->handle2 handle3 Clean Spatula and Weighing Area handle2->handle3 sol1 Add Anhydrous DMSO to Vial with Compound handle3->sol1 sol2 Vortex/Sonicate Until Fully Dissolved sol1->sol2 sol3 Label Stock Solution Vial (Name, Conc., Date) sol2->sol3 clean1 Tightly Seal Parent Compound Vial sol3->clean1 clean2 Store Parent Compound and Stock at -20°C clean1->clean2 clean3 Dispose of Contaminated Waste Properly clean4 Remove PPE and Wash Hands clean3->clean4

Caption: Workflow for Safe Handling and Stock Solution Preparation.

Experimental Protocols

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution, which is the standard practice for storing and using poorly aqueous-soluble compounds in biological research.[19][20]

Materials:

  • 2-phenyl-amino-N6-endo-norbornyladenine (MW: 320.40 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator bath

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 320.40 g/mol * (1000 mg / 1 g) = 3.204 mg

  • Weigh Compound: Following the safe handling workflow (Section 3.3), accurately weigh 3.204 mg of the compound into a sterile, labeled vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex vigorously. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes until the solution is clear. A clear solution indicates complete dissolution.[8]

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[19]

Protocol: Preparation of Aqueous Working Solutions from DMSO Stock

Most biological experiments require the compound to be in an aqueous buffer or cell culture medium. Due to the compound's low aqueous solubility, it is critical to dilute the DMSO stock carefully to prevent precipitation.[6] The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilutions (Optional but Recommended): For very low final concentrations, preparing one or more intermediate dilutions in DMSO is recommended to ensure accuracy. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

  • Final Dilution: To prepare the final aqueous working solution, add the DMSO stock (or intermediate dilution) to the aqueous buffer or media. Crucially, add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent the compound from precipitating out of solution.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of the desired aqueous buffer. The final DMSO concentration will be 0.1%.

  • Use Immediately: Aqueous working solutions of hydrophobic compounds are often not stable and should be prepared fresh for each experiment and used immediately.[4]

The diagram below illustrates the serial dilution process to minimize precipitation and ensure concentration accuracy.

G cluster_dilution Serial Dilution into Aqueous Buffer stock 10 mM Stock in 100% DMSO ws1 100 µM Working Solution (in 1% DMSO) stock->ws1 1:100 dilution (add stock to buffer) ws2 10 µM Working Solution (in 0.1% DMSO) ws1->ws2 1:10 dilution ws3 1 µM Working Solution (in 0.01% DMSO) ws2->ws3 1:10 dilution

Caption: Serial Dilution Strategy for Preparing Aqueous Working Solutions.

Disposal

All waste materials, including empty containers, contaminated PPE, and unused solutions, should be disposed of in accordance with institutional, local, and national regulations for chemical waste.[12] Do not dispose of down the drain. Collect all waste in a designated, labeled hazardous waste container.

References

  • Merck Millipore. (n.d.). 2-Aminopurine - CAS 452-06-2 - Calbiochem MSDS.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 2-Aminopurine.
  • University of Washington. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Thermo Fisher Scientific. (2025, December 21). 2-Aminopurine - SAFETY DATA SHEET.
  • Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs.
  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • Torres, K. C., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. Plant Cell, Tissue and Organ Culture (PCTOC), 125(3), 583-595.
  • Sigma-Aldrich. (n.d.). 2-Aminopurine nitrate salt.
  • PhytoTechnology Laboratories. (n.d.). Solution Stability of Adenine-based Cytokinins.
  • Cayman Chemical. (2022, October 26). 2-Aminopurine (hydrochloride) - PRODUCT INFORMATION.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • BenchChem. (2025). Improving the bioavailability of 6-decylsulfanyl-7H-purine.
  • C&EN. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • FAO AGRIS. (n.d.). Stability of adenine-based cytokinins in aqueous solution.
  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?.
  • ResearchGate. (2025, August 6). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility.
  • Semantic Scholar. (2023, May 3). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors.
  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Cayman Chemical. (n.d.). N6-Methyladenine.
  • National Center for Biotechnology Information. (n.d.). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors.
  • PubMed. (2008, December 15). Hydrolytic cleavage of N6-substituted adenine derivatives by eukaryotic adenine and adenosine deaminases.

Sources

Application Note: Strategic Synthesis of 2-Phenylamino-N6-endo-norbornyladenine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic route for 2-phenylamino-N6-endo-norbornyladenine , a high-affinity ligand often utilized in adenosine receptor (


 subtype) pharmacology. The synthesis hinges on the sequential nucleophilic aromatic substitution (

) of 2,6-dichloropurine.

This guide addresses the critical challenge of regioselectivity —ensuring the bulky endo-norbornyl group is installed exclusively at the


 position before the less nucleophilic aniline is introduced at the C2 position. We provide a robust thermal protocol and a palladium-catalyzed alternative for the difficult C2-amination step.

Strategic Logic & Mechanism

The synthesis exploits the inherent electronic disparity of the purine scaffold.

Regioselectivity Principle

The 2,6-dichloropurine core possesses two electrophilic sites. The carbon at position 6 (C6) is significantly more electron-deficient than position 2 (C2) due to the cumulative inductive effects of the adjacent nitrogen atoms (


, 

,

).
  • Step 1 (

    
     at C6):  Under mild conditions, aliphatic amines (like norbornylamine) selectively displace the C6-chloride.
    
  • Step 2 (

    
     at C2):  The remaining C2-chloride is deactivated by the electron-donating effect of the newly installed 
    
    
    
    -amine. Consequently, displacing the C2-chloride with a weak nucleophile like aniline requires forcing conditions (high heat) or transition metal catalysis.
Reaction Pathway Visualization

ReactionPathway cluster_logic Regioselectivity Logic SM 2,6-Dichloropurine (Starting Material) Inter Intermediate: 2-Chloro-N6-endo-norbornyladenine SM->Inter Step 1: C6 Substitution EtOH, Et3N, 50°C Reagent1 endo-Norbornylamine (Nucleophile 1) Reagent1->Inter Product Target: 2-Phenylamino-N6-endo-norbornyladenine Inter->Product Step 2: C2 Substitution n-BuOH, 130°C (Sealed) Reagent2 Aniline (Nucleophile 2) Reagent2->Product Logic1 C6 is more electrophilic than C2. Logic2 Aniline is a weaker nucleophile than alkylamines.

Caption: Sequential displacement strategy exploiting differential electrophilicity of C6 vs. C2 positions.

Reagents & Materials Checklist

Reagent / SolventCAS NumberGrade/PurityRole
2,6-Dichloropurine 5451-40-1>97% HPLCScaffold Precursor
(endo)-2-Aminonorbornane 7242-92-4>98% (Stereopure)

Substituent
Aniline 62-53-3ACS ReagentC2 Substituent
Triethylamine (

)
121-44-8AnhydrousBase (Proton Scavenger)
Ethanol (EtOH) 64-17-5AbsoluteSolvent (Step 1)
n-Butanol 71-36-3AnhydrousSolvent (Step 2 - High BP)
TLC Plates N/ASilica Gel

Reaction Monitoring

Critical Note on Stereochemistry: Ensure the norbornylamine is the endo isomer (often sold as the hydrochloride salt, endo-2-norbornylamine HCl). The exo isomer has significantly different biological binding properties. If using the HCl salt, increase the base equivalents in Step 1.

Experimental Protocols

Phase 1: Synthesis of Intermediate (2-Chloro-N6-endo-norbornyladenine)

Objective: Selective installation of the alkylamine at C6.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2,6-dichloropurine (1.0 equiv, e.g., 1.89 g, 10 mmol) in Absolute Ethanol (30 mL).

  • Amine Addition: Add triethylamine (2.5 equiv for free amine; 3.5 equiv if using amine HCl salt). Subsequently, add (endo)-2-aminonorbornane (1.1 equiv).

  • Reaction: Heat the mixture to 50–60 °C for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Resuspend the residue in cold water (50 mL) and stir vigorously. The product usually precipitates as a white solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: 85–95%.

    • Validation:

      
       NMR should show the norbornyl multiplet signals (1.0–4.0 ppm) and loss of one aromatic purine proton signal if compared to unsubstituted purine (though 2,6-DCP has only the C8 proton).
      
Phase 2: Synthesis of Target (2-Phenylamino-N6-endo-norbornyladenine)

Objective: Displacement of the deactivated C2-chloride with aniline.

This step is the bottleneck. We present the Thermal Method (standard) and the Catalytic Method (backup).

Method A: Thermal Displacement (Standard)
  • Setup: Use a heavy-walled pressure vial (sealed tube) or a round-bottom flask with a high-efficiency reflux condenser.

  • Loading: Dissolve the Intermediate from Phase 1 (1.0 equiv) in n-Butanol (5–10 mL per mmol).

  • Reagent Addition: Add Aniline (3.0–5.0 equiv).

    • Note: Aniline acts as both nucleophile and solvent co-factor. Excess is required to drive kinetics.

  • Reaction: Heat to 120–135 °C (reflux of n-butanol) for 24–48 hours.

    • Acid Catalysis Option: If conversion is slow after 24h, add catalytic HCl (0.1 equiv) or Trifluoroacetic acid (TFA) to protonate

      
      /
      
      
      
      , activating the C2 position.
  • Workup:

    • Concentrate the mixture to remove n-butanol.

    • Purification: The crude residue will contain excess aniline. Flash column chromatography is required.

    • Column Conditions: Silica gel; Gradient elution 0

      
       5% MeOH in 
      
      
      
      .
    • Yield Expectation: 40–60%.

Method B: Palladium-Catalyzed Buchwald-Hartwig (Alternative)

Use if Method A fails or yields <30%.

  • Catalyst:

    
     (5 mol%) + BINAP or Xantphos (10 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temp: 100 °C, 12–18 hours under Argon atmosphere.

Quality Control & Validation Data

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Mass Spectrometry

consistent with formula

LC-MS (ESI)
UV Absorbance

shift from ~270nm (Inter) to ~285nm (Product)
UV-Vis (MeOH)
Purity >95%HPLC (C18, Water/ACN gradient)
Troubleshooting Guide
  • Problem: Incomplete conversion in Step 2.

    • Solution: Switch to Method B (Pd-catalysis) or switch solvent to 2-methoxyethanol (higher BP: 124 °C) and increase temp.

  • Problem: Product is oily/sticky.

    • Solution: Triturate with diethyl ether or hexanes to remove residual aniline. Recrystallize from Isopropanol/Water.

References

  • Regioselectivity of 2,6-Dichloropurine

    • Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry 7.7 (1999): 1281-1293.
  • Synthesis of Adenosine Receptor Ligands

    • Jacobson, K. A., et al. "Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists." Journal of Medicinal Chemistry 36.10 (1993).
  • General Protocol for Amination of Chloropurines

    • Václav Vaněk, et al. "Facile and Practical Synthesis of 2,6-Dichloropurine.
  • A1 Receptor Agonist Context (N-0861 analogs)

    • Baraldi, P. G., et al.

Troubleshooting & Optimization

troubleshooting low yield synthesis of 2-phenyl-amino-N6-endo-norbornyladenine

[1]

Ticket ID: #SYN-PUR-26-ENDO Topic: Troubleshooting Low Yield & Impurity Profiles Status: Open Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division[1]

Executive Summary: The "Yield Trap" Analysis

The synthesis of 2-phenylamino-N6-endo-norbornyladenine (a potent A1 adenosine receptor ligand) is deceptively difficult.[1] While the purine scaffold suggests standard nucleophilic aromatic substitution (

2

If you are experiencing yields below 30%, the failure point is likely not a single step but a compounding error in stereochemical purity (Step 1) and nucleophilic activation (Step 2).[2]

Module 1: Pre-Synthesis Diagnostic (The Hidden Variable)

Critical Question: Are you certain of your starting amine's stereochemistry?

Many researchers purchase "2-aminonorbornane" or "norbornylamine" assuming it is a single isomer. Commercial sources often supply:

  • Exo-isomer (Thermodynamic product): ~80-90%[1][2]

  • Endo-isomer (Kinetic product): ~10-20%[1][2]

If your target is the N6-endo derivative, but you use a commercial mixture, your maximum theoretical yield is capped at the percentage of the endo amine in your starting material. The exo product is a difficult-to-separate impurity.

Actionable Protocol:

  • Verify: Run a

    
    -NMR of your amine. The C2-H proton signals differ significantly:
    
    • Endo-amine: Multiplet at

      
       ~3.0-3.5 ppm.
      
    • Exo-amine:[1] Multiplet shifted upfield.[2]

  • Resolution: If you have a mixture, you must perform a kinetic resolution or specific synthesis (e.g., from endo-norbornene-2-carboxylic acid via Curtius rearrangement) before coupling to the purine.[1][2]

Module 2: Step-by-Step Troubleshooting Guide

Step 1: The C6 Displacement (Regioselectivity)

Goal: Reaction of 2,6-dichloropurine with endo-norbornylamine.[1][2]

The Problem: Low yield or formation of N7/N9 alkylated byproducts.

SymptomRoot CauseResolution
Double Substitution (Product at C2 and C6)Amine excess too high or temp too high.[1][2]C6 is more reactive. Perform at 0°C to RT . Do not heat. Use exactly 1.05 eq. of amine.
N-Alkylation (Substitution at N7/N9 imidazole ring)Use of strong base (NaH) or lack of proton scavenger.[1][2]Use a tertiary amine base (

or DIPEA) in n-butanol or ethanol .[1][2] Avoid DMF/NaH unless necessary.
Incomplete Reaction Steric bulk of norbornyl group.[2]Increase time, not temperature. Allow to stir 12-24h.

Standard Protocol (Step 1):

Dissolve 2,6-dichloropurine (1 eq) in n-butanol. Add


 (1.2 eq).[2] Add endo-norbornylamine (1.05 eq) dropwise at 0°C. Stir at RT for 16h. Monitor by TLC (Product is more polar than starting material).[1][2]
Step 2: The C2 Displacement (The Bottleneck)

Goal: Reaction of 2-chloro-N6-endo-norbornyladenine with aniline.

The Problem: This is the most common failure point. Aniline is a weak nucleophile (unlike aliphatic amines), and the C2 position is electronically deactivated by the amino group already at C6.[2]

Scenario A: "I am refluxing in ethanol and nothing happens."

  • Reason: Ethanol reflux (~78°C) provides insufficient energy of activation for aniline to displace the C2-chloride.[2]

  • Fix: Switch solvent to 2-ethoxyethanol (boils at 135°C) or n-butanol .[1][2]

Scenario B: "I see starting material remaining even at high heat."

  • Reason: The purine ring is electron-rich and resists nucleophilic attack.

  • Fix: Use Lewis Acid Catalysis .[2][3] The addition of a Lewis acid coordinates to N3 or N7, pulling electron density and activating the C2 position.

Scenario C: "The reaction turns black/tarry."

  • Reason: Oxidative decomposition of aniline at high temperatures.[2]

  • Fix: Switch to Buchwald-Hartwig Cross-Coupling (Palladium catalyzed). This is the modern standard for C2-arylation.

Module 3: Advanced Protocols (The Fixes)

Protocol A: Acid-Catalyzed Thermal Displacement (Robust)

Use this if you lack Pd-catalysis capabilities.[1][2]

  • Reactants: 2-chloro-N6-endo-norbornyladenine (1 eq), Aniline (5 eq).[1][2]

  • Solvent: 2-Ethoxyethanol (or n-Butanol).[1][2]

  • Catalyst: trifluoroacetic acid (TFA) or HCl (0.5 eq). Note: Protonation activates the ring.

  • Conditions: Reflux (130-140°C) for 24-48 hours. Sealed tube is preferred to prevent solvent loss.

  • Workup: Neutralize with

    
     before extraction.
    
Protocol B: Buchwald-Hartwig Coupling (High Yield)

Recommended for yields >70%.[1][2][4]

  • Reactants: Intermediate (1 eq), Aniline (1.2 eq).

  • Catalyst:

    
     (5 mol%) + Ligand (BINAP or Xantphos, 10 mol%).[1][2]
    
  • Base:

    
     (2 eq) or 
    
    
    .[1][2]
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

  • Conditions: 100°C under Argon for 12h.

  • Why it works: Bypasses the electronic deactivation of the purine ring by using oxidative addition/reductive elimination cycles.

Module 4: Visualization of the Workflow

The following logic tree illustrates the critical decision points in the synthesis.

SynthesisWorkflowStartStart: 2,6-DichloropurineCheck1Check: Is Amine Pure Endo?Start->Check1Step1Step 1: Add Norbornylamine(0°C -> RT, n-BuOH)IntermedIntermediate:2-chloro-N6-endo-norbornyladenineStep1->IntermedCheck1->StartNo (Mixture) -> Purify Amine First!Check1->Step1Yes (Pure Endo)Step2_ChoiceStep 2: Add Aniline(Choose Method)Intermed->Step2_ChoiceMethodAMethod A: Thermal(Ethoxyethanol, 135°C, HCl cat)Step2_Choice->MethodAStandard LabMethodBMethod B: Buchwald-Hartwig(Pd cat, Toluene, 100°C)Step2_Choice->MethodBHigh EfficiencyResult_LowLow Yield (<30%)Incomplete Conv.MethodA->Result_LowWithout Acid CatResult_HighHigh Yield (>70%)Target ProductMethodA->Result_HighWith Acid CatMethodB->Result_High

Caption: Decision logic for maximizing yield. Note the critical checkpoint for amine stereochemistry and the divergence at Step 2 for catalytic vs. thermal activation.

FAQ: Common User Issues

Q: Can I use microwave irradiation for Step 2? A: Yes. Microwave heating at 150°C for 30-60 minutes in n-butanol often drives the reaction to completion better than conventional reflux. However, ensure you use a sealed vessel rated for the pressure.[2]

Q: My product is an oil and won't crystallize. A: 2,6-disubstituted purines are often amorphous.[1][2]

  • Try triturating with cold diethyl ether or hexanes.[2]

  • If that fails, convert it to the hydrochloride salt (bubble HCl gas through an ethereal solution) to precipitate a solid.[2]

Q: Why is my N6-endo product contaminated with the exo isomer? A: This confirms your starting norbornylamine was a mixture. The endo and exo isomers of the final adenosine derivative are very difficult to separate by standard silica chromatography. You likely need chiral HPLC or preparative HPLC with a C18 column to separate them at this stage.[2]

References

  • Legraverend, M., et al. (2006).[1][2] "Synthesis of 2,6,9-trisubstituted purines." Bioorganic & Medicinal Chemistry. (Foundational text on 2,6-dichloropurine regioselectivity). [2]

  • Van Tilburg, E. W., et al. (2002).[1][2] "2,6-Disubstituted Adenosine Derivatives as High Affinity A1 Adenosine Receptor Antagonists." Journal of Medicinal Chemistry. (Specific reference for N6-endo-norbornyl synthesis and stereochemistry).

  • Gundersen, L. L., et al. (2003).[1][2] "Pd-catalyzed coupling of 2,6-dichloropurine with amines." Tetrahedron Letters. (Authority on Buchwald-Hartwig conditions for purines).[1][2]

  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution (SNAr) Mechanism." (Mechanistic grounding for the reactivity differences).

Technical Support Center: Resolving Precipitation Issues with 2-phenyl-amino-N6-endo-norbornyladenine

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Adenosine Receptor Ligands Target: A3 Adenosine Receptor (Antagonist) CAS: 863202-33-9 Chemical Property: Highly Hydrophobic / Lipophilic

Emergency Triage: "My Solution Just Precipitated"

Q: I just diluted my DMSO stock into PBS/Media and the solution turned cloudy or formed white flakes. Can I save it? A: No. Once 2-phenyl-amino-N6-endo-norbornyladenine has precipitated (crashed out), it forms tight crystalline aggregates driven by strong pi-stacking interactions. Re-solubilizing these crystals in an aqueous environment is thermodynamically unfavorable.

  • Action: Discard the solution. Do not attempt to filter it (you will filter out the drug) or sonicate it (it rarely redissolves fully and may degrade). Restart with a fresh aliquot using the "Rapid Dispersion Protocol" below.

Q: I don't see flakes, but the absorbance reading is erratic. Is it soluble? A: You likely have micro-precipitation . This compound is prone to forming invisible colloidal aggregates that interfere with binding assays and cellular uptake.

  • Diagnostic: Spin the sample at 10,000 x g for 5 minutes. If you see a pellet or if the supernatant concentration (measured by UV) drops, it was not truly soluble.

Deep Dive: Why This Happens

To solve the issue, you must understand the molecular enemy. 2-phenyl-amino-N6-endo-norbornyladenine combines an adenine core with two highly hydrophobic groups:

  • Norbornyl group (N6 position): A bulky, bicyclic hydrocarbon.

  • Phenylamino group (C2 position): An aromatic ring that promotes strong pi-pi stacking.

This structure makes the molecule "greasy" and rigid. When you move it from an organic solvent (DMSO) to water, the water molecules form a cage around the hydrophobic drug (hydrophobic effect). If the local concentration of drug molecules is too high during mixing, they will self-aggregate to minimize water contact faster than they can disperse.

Visualization: The Mechanism of Precipitation

G cluster_0 DMSO Stock (Stable) cluster_1 Aqueous Dilution (Critical Moment) cluster_2 Outcome Drug_DMSO Drug Solvated by DMSO Mixing Rapid Mixing (Vortex) Drug_DMSO->Mixing Correct Method Local_High_Conc Local High Conc. (Poor Mixing) Drug_DMSO->Local_High_Conc Slow Addition Stable Stable Kinetic Dispersion Mixing->Stable DMSO < 1% Precip Crystal Growth (Precipitation) Local_High_Conc->Precip Pi-Stacking Stable->Precip Time > 4-6 hours

Figure 1: The kinetic pathway of solubilization. Slow addition or poor mixing leads to immediate irreversible precipitation.

Prevention & Protocols

Standard Solubilization Protocol (In Vitro)

Goal: Create a stable 10 µM - 100 µM working solution.

  • Prepare Stock: Dissolve the solid powder in 100% anhydrous DMSO to a concentration of 10 mM .

    • Tip: If particles remain, warm to 37°C for 5 minutes and vortex. Do not proceed until the stock is crystal clear.

  • The "Jet" Injection Method:

    • Prepare your destination buffer (PBS or Media) in a tube.

    • Set the buffer to vortex continuously at medium speed.

    • With the pipette tip submerged just below the surface, inject the DMSO stock rapidly into the vortexing buffer.

    • Why? This prevents the "local high concentration" zones where precipitation starts.

  • Limit Final DMSO: Keep final DMSO concentration

    
     (v/v) if possible.
    
Advanced Formulation (In Vivo / High Concentration)

For animal studies requiring higher doses (e.g., > 1 mg/kg), simple DMSO/Saline mixtures will likely fail.

Recommended Vehicle:

  • 10% DMSO (Solubilizer)

  • 10% Tween 80 (Surfactant to prevent aggregation)

  • 80% Saline (Diluent)

Protocol:

  • Dissolve drug in DMSO (100% of required DMSO volume).

  • Add Tween 80 and vortex until mixed.

  • Add Saline dropwise while vortexing.

    • Note: The solution may turn slightly opalescent (micellar suspension), which is acceptable for IP injection, but large visible flakes are not.

Troubleshooting Q&A

Q: Can I use Ethanol instead of DMSO? A: Yes, the compound is soluble in ethanol. However, ethanol evaporates faster, potentially leaving crystals on pipette tips. DMSO is preferred for stability, but ethanol is acceptable if your assay is DMSO-sensitive.

Q: I need to store the diluted solution. How long does it last? A: Do not store aqueous dilutions. The compound is hydrophobic and will eventually crash out of water or adsorb to the plastic walls of the tube (polystyrene).

  • Rule: Prepare working solutions immediately before use.

  • Stock Storage: Store the 10 mM DMSO stock at -20°C. It is stable for >6 months.

Q: My cells are dying. Is it the drug or the precipitate? A: Precipitated drug crystals can cause physical stress to cells ("needle effect") or false positives in viability assays (MTT/MTS) by reducing the reagent non-enzymatically. Always check for visible crystals under the microscope. If crystals are present, your toxicity data is invalid.

Technical Data Specifications

Solubility & Solvent Compatibility Table
Solvent / MediumSolubility Limit (Approx.)[1][2][3][4][5]StabilityNotes
100% DMSO ~20 - 30 mMHigh (>6 months at -20°C)Preferred Stock Solvent. Warm to 37°C if needed.
100% Ethanol ~10 - 20 mMModerateProne to evaporation and concentration changes.
PBS (pH 7.4) < 1 µM (Intrinsic)Very Low (Minutes)Requires carrier (DMSO/Tween) to maintain supersaturation.
Cell Media + Serum ~10 - 50 µMLow (Hours)Serum proteins (Albumin) bind the drug, helping solubilization but reducing free drug concentration.
Workflow Diagram: Correct Handling

Workflow Step1 Step 1: Inspect Solid (White/Off-white powder) Step2 Step 2: Dissolve in DMSO (Target: 10 mM) Step1->Step2 Check Clear Solution? Step2->Check Warm Warm to 37°C Vortex 30s Check->Warm No (Cloudy) Step3 Step 3: Dilution (Jet Injection into Vortexing Buffer) Check->Step3 Yes (Clear) Warm->Check Use Step 4: IMMEDIATE USE (Do not store aqueous) Step3->Use

Figure 2: Step-by-step decision tree for preparing 2-phenyl-amino-N6-endo-norbornyladenine.

References

  • National Institutes of Health (PubChem). N6-endo-norbornyladenine Compound Summary. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N6-endo-Norbornyladenine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N6-endo-norbornyladenine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges posed by steric hindrance in this class of compounds.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues, their probable causes related to steric hindrance, and provides detailed, step-by-step solutions.

Issue 1: Low to No Yield in N6-Alkylation of Adenine with endo-Norbornyl Halides

Question: I am attempting to synthesize an N6-endo-norbornyladenine derivative via direct alkylation of N6-acetyl-2′,3′,5′-tri-O-acetyladenosine with an endo-norbornyl bromide under basic conditions (e.g., DBU in acetonitrile), but I am observing very low to no product formation. What is causing this, and how can I improve my yield?

Probable Cause: The primary reason for low yield is significant steric hindrance. The bulky endo-norbornyl group physically blocks the approach of the N6-amine of adenine to the electrophilic carbon of the norbornyl halide.[1] This steric clash increases the activation energy of the SN2 reaction, making it extremely slow or preventing it altogether. The endo-conformation, in particular, presents a more significant steric barrier compared to the exo-isomer.

Recommended Solutions:

Solution A: Switch to a Mitsunobu Reaction

The Mitsunobu reaction is often more effective for coupling sterically hindered alcohols and nucleophiles.[2][3] This method activates the alcohol in situ, creating a better leaving group under milder conditions, which can help overcome the steric barrier.

Detailed Protocol: Mitsunobu Coupling of endo-Norbornyl Alcohol with N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine

  • Reagent Preparation:

    • Dissolve N6-acetyl-2′,3′,5′-tri-O-acetyladenosine (1.0 eq.) and endo-norbornyl alcohol (1.2 eq.) in anhydrous tetrahydrofuran (THF).

    • In a separate flask, prepare a solution of triphenylphosphine (PPh3) (1.5 eq.) in anhydrous THF.

  • Reaction Setup:

    • Cool the solution of the adenosine derivative and alcohol to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add the PPh3 solution to the reaction mixture.

  • Initiation:

    • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution. Caution: Azodicarboxylates are hazardous; handle with appropriate care.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection:

    • Treat the purified product with methanolic ammonia to remove the acetyl protecting groups.[3]

Solution B: Alternative Synthetic Strategies

If direct alkylation or Mitsunobu reactions fail, consider a multi-step approach that forms the C-N bond under less sterically demanding conditions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds, even with sterically hindered substrates. You would start with 6-chloropurine or a derivative and couple it with endo-norbornylamine.

Issue 2: Unwanted Side Reactions and Impurities

Question: My reaction to form an N6-endo-norbornyladenine derivative is producing a complex mixture of products, including what appears to be alkylation at other positions on the purine ring (N1, N3, N7, or N9). How can I improve the regioselectivity for N6-alkylation?

Probable Cause: While N6 is generally the most nucleophilic position on the adenine ring for alkylation, other nitrogen atoms can also react, especially under harsh conditions or with highly reactive electrophiles. Steric hindrance at the N6 position can exacerbate this issue by slowing the desired reaction, allowing side reactions to become more competitive.

Recommended Solutions:

Solution A: Use of Protecting Groups

Protecting other reactive sites on the adenine and ribose moieties is crucial for directing the alkylation to the N6-position.

  • Ribose Protection: Acetyl (Ac) or tert-Butyldimethylsilyl (TBDMS) groups on the 2', 3', and 5' hydroxyls of the ribose are standard.

  • N6-Protection: While seemingly counterintuitive, transient protection of the N6-amino group can sometimes facilitate regioselective functionalization at other positions, which can then be converted to the desired N6-substituted product. However, for direct N6-alkylation, the focus should be on optimizing conditions to favor this site.

Solution B: Optimization of Reaction Conditions

  • Solvent Choice: The choice of solvent can influence the reactivity and selectivity. Aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of the adenine nitrogen.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or proton sponge to deprotonate the N6-amine without competing in the alkylation reaction.

  • Temperature Control: Running the reaction at lower temperatures can help to favor the thermodynamically preferred product and reduce the rate of side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the endo-isomer of norbornyl derivatives more sterically hindered than the exo-isomer in the context of N6-adenine substitution?

A1: The endo-substituent on a norbornene ring is positioned "under" the bicyclic system, closer to the other ring. This proximity creates a more crowded environment, making it more difficult for the nucleophilic N6-amine of adenine to approach the electrophilic center of the norbornyl group. The exo-substituent, on the other hand, points "away" from the bicyclic system, presenting a less obstructed path for the incoming nucleophile.

Q2: Can computational chemistry be used to predict the feasibility of synthesizing sterically hindered N6-endo-norbornyladenine derivatives?

A2: Yes, computational modeling can be a powerful tool. Techniques like Density Functional Theory (DFT) can be used to calculate the transition state energies for different reaction pathways (e.g., SN2 vs. E2, N6- vs. N7-alkylation). This can provide valuable insights into the energetic barriers and help predict which reactions are more likely to occur. By modeling the steric interactions between the endo-norbornyl group and the adenine, you can quantitatively assess the degree of steric hindrance and make more informed decisions about your synthetic strategy.

Q3: Are there any enzymatic methods to overcome the steric hindrance in these reactions?

A3: Enzymatic synthesis can be an excellent approach for overcoming steric challenges due to the high specificity of enzymes.[2] For instance, purine nucleoside phosphorylases (PNPs) can be used in chemo-enzymatic strategies.[2][3] One could potentially synthesize the N6-endo-norbornyladenine base first and then use a PNP to catalyze the glycosylation with a ribose-1-phosphate donor. This approach can offer high regioselectivity and stereoselectivity under mild conditions.

Section 3: Visualizing Reaction Pathways and Steric Hindrance

Diagram 1: Comparison of SN2 Reaction Pathways for exo- vs. endo-Norbornyl Halides

This diagram illustrates the steric clash that hinders the approach of the adenine nucleophile in the case of the endo-isomer.

G cluster_exo exo-Isomer Pathway cluster_endo endo-Isomer Pathway Exo-Norbornyl Exo-Norbornyl Transition_State_exo Less Hindered Transition State Exo-Norbornyl->Transition_State_exo Adenine_exo Adenine Adenine_exo->Transition_State_exo Successful Attack Product_exo N6-exo-Norbornyladenine Transition_State_exo->Product_exo Endo-Norbornyl Endo-Norbornyl Steric_Clash Steric Hindrance Endo-Norbornyl->Steric_Clash Adenine_endo Adenine Adenine_endo->Steric_Clash Hindered Attack No_Reaction Low/No Product Steric_Clash->No_Reaction

Caption: SN2 reaction pathways for exo vs. endo isomers.

Diagram 2: Decision-Making Workflow for Overcoming Low Yield

This workflow provides a logical sequence of steps to troubleshoot and optimize the synthesis of N6-endo-norbornyladenine derivatives.

G start Low/No Yield in N6-endo-Norbornyladenine Synthesis check_sterics Probable Cause: Steric Hindrance? start->check_sterics strategy1 Strategy 1: Change Reaction Type check_sterics->strategy1 Yes strategy2 Strategy 2: Optimize Existing Conditions check_sterics->strategy2 No mitsunobu Attempt Mitsunobu Reaction (endo-Norbornyl Alcohol) strategy1->mitsunobu buchwald Attempt Buchwald-Hartwig Amination (6-Chloropurine + endo-Norbornylamine) mitsunobu->buchwald Failure success Successful Synthesis mitsunobu->success Success buchwald->success Success failure Re-evaluate Substrate/Target Consider Alternative Scaffolds buchwald->failure Failure solvent Screen Solvents (e.g., DMF, DMSO) strategy2->solvent base Use Non-Nucleophilic, Hindered Base (e.g., DBU) solvent->base temp Lower Reaction Temperature base->temp temp->strategy1 No Improvement temp->success Improved Yield

Caption: Troubleshooting workflow for low-yield synthesis.

Section 4: Quantitative Data Summary

Table 1: Comparison of Synthetic Methods for Sterically Hindered N6-Alkylation

MethodKey FeaturesTypical Yield Range (Sterically Hindered)ProsCons
Direct SN2 Alkylation Base-mediated reaction with alkyl halide.0-15%Simple setup.Highly sensitive to steric hindrance.[1]
Mitsunobu Reaction In situ activation of alcohol with PPh3/DEAD.30-60%Effective for hindered substrates; mild conditions.[2][3]Stoichiometric phosphine oxide byproduct can be difficult to remove.
Buchwald-Hartwig Amination Pd-catalyzed coupling of amine and aryl/vinyl halide.50-85%Excellent for sterically demanding couplings; broad substrate scope.Requires specialized catalyst and ligands; potential for metal contamination.
Enzymatic Synthesis Use of enzymes like purine nucleoside phosphorylase.Variable (can be high)High regio- and stereoselectivity; environmentally friendly.[2]Substrate scope may be limited by enzyme specificity.

References

  • Dostie, S. (2016). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Nucleoside Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • George, C., et al. (2022). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 27(15), 4993. [Link]

  • Gribova, O., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(16), 12933. [Link]

  • Johnson, A. A., et al. (2001). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Journal of Biological Chemistry, 276(44), 40847-40857. [Link]

  • Dolezal, K., et al. (2007). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. Bioorganic & Medicinal Chemistry, 15(11), 3737-3747. [Link]

  • Borrmann, T., et al. (2010). Synthesis and pharmacological characterization of N6-and 8-substituted adenine derivatives as ligands for the recently discovered adenine receptors. Bioorganic & Medicinal Chemistry, 18(11), 3611-3629. [Link]

  • Kolyachkina, S. V., et al. (2018). Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides. Current Protocols in Nucleic Acid Chemistry, 72, 14.9.1-14.9.15. [Link]

  • Kolyachkina, S. V., et al. (2016). Synthesis of N6-substituted adenosines. ResearchGate. [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

Sources

Technical Support Center: Refining Purification Methods for High-Purity 2-phenyl-amino-N6-endo-norbornyladenine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-phenyl-amino-N6-endo-norbornyladenine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high purity for this unique N6-substituted adenine derivative. The inherent hydrophobicity imparted by the phenylamino and norbornyl moieties requires careful optimization of standard purification techniques. This document provides field-proven insights, detailed protocols, and troubleshooting workflows to streamline your purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and strategic decisions you will encounter during the purification process.

Q1: What are the most effective primary purification methods for crude 2-phenyl-amino-N6-endo-norbornyladenine?

A1: The two most effective and widely applicable methods for this class of molecule are recrystallization and silica gel column chromatography .

  • Recrystallization is ideal when your crude product is of relatively high purity (e.g., >85-90%) and you need to remove minor impurities. It is a cost-effective and scalable method. The key is finding a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

  • Silica Gel Column Chromatography is the method of choice for purifying complex mixtures containing multiple components or when impurities have similar solubility profiles to the target compound.[1][2] It offers high resolving power but can be more time-consuming and require larger solvent volumes. Given the non-polar nature of your compound, reverse-phase chromatography could also be an option if standard normal-phase silica gel proves ineffective.

The choice between them depends on the purity of your crude material and the nature of the impurities. A common strategy is to perform an initial purification by column chromatography followed by a final polishing step via recrystallization to obtain a highly crystalline, pure solid.

Q2: What are the likely impurities I should expect from the synthesis of 2-phenyl-amino-N6-endo-norbornyladenine?

A2: Impurities are typically process-related and depend on the synthetic route. Common syntheses for N6-substituted adenosines involve the displacement of a leaving group (like a chloride) at the 6-position of the purine ring with the desired amine (endo-norbornylamine).[3]

Potential impurities include:

  • Unreacted Starting Materials: Such as the 2-phenyl-amino-6-chloropurine precursor or residual endo-norbornylamine.

  • Byproducts from Side Reactions: This could include dialkylation products or reaction with solvent if reactive solvents are used under basic conditions.

  • Isomers: If the starting materials are not isomerically pure, you may carry over isomers of your final compound.

  • Degradation Products: N6-substituted adenines can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially cleaving the N6-substituent.[4]

Characterizing these impurities, often by LC-MS, is a critical first step in designing an effective purification strategy.[4]

Q3: My compound appears as a persistent oil or wax and refuses to crystallize. What is causing this?

A3: "Oiling out" instead of crystallizing is a common problem, especially for bulky, hydrophobic molecules. This occurs when the compound's solubility in the chosen solvent is so high that it separates as a liquid phase rather than forming an ordered crystal lattice upon cooling.

The primary causes are:

  • Residual Impurities: Even small amounts of impurities can disrupt crystal lattice formation. A preliminary purification step, like passing the material through a short plug of silica gel, can sometimes remove the problematic contaminants.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound in solution even at low temperatures.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over the slower, more ordered process of crystallization.

Troubleshooting involves using a less-solubilizing solvent system, ensuring slow cooling, and attempting to induce crystallization by scratching the flask or adding a seed crystal.

Part 2: Detailed Troubleshooting Guide

This section provides specific solutions to common experimental problems in a question-and-answer format.

Recrystallization Issues
Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Yield 1. Too much solvent was used , keeping the product dissolved in the mother liquor. 2. The wrong solvent was chosen ; the compound remains too soluble even when cold. 3. Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper.1. Concentrate the mother liquor by carefully boiling off some solvent and attempt to cool again. 2. Perform a systematic solvent screen. Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with hexanes/heptane). 3. Pre-heat the filtration funnel and receiving flask before filtering the hot solution. Use a slight excess of hot solvent to ensure the product stays dissolved during transfer.
Product "Oils Out" 1. High impurity level is disrupting crystallization. 2. Solution is cooling too rapidly . 3. Solvent is too non-polar , leading to separation as a liquid.1. Consider a preliminary column chromatography step to improve purity before attempting recrystallization.[5] 2. Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly (e.g., in a dewar or insulated bath). 3. Add a more polar "anti-solvent" dropwise to the hot solution until it just becomes cloudy, then re-heat to clarify and cool slowly. An ethanol/water or dichloromethane/hexane system may be effective.
Crystals are Discolored 1. Colored impurities are co-crystallizing with the product.1. Before cooling, add a small amount (1-2% w/w) of activated charcoal to the hot solution. Swirl for a few minutes and then perform a hot filtration through a pad of Celite® to remove the charcoal and adsorbed impurities.
Column Chromatography Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Peaks) 1. Inappropriate solvent system (eluent) . The eluent may be too polar, causing all components to elute quickly, or not polar enough, causing them to remain on the column. 2. Column overloading . Too much crude material was loaded onto the column. 3. Poor column packing leading to channeling.1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound.[1] For this hydrophobic molecule, start with a low-polarity system like 10-20% ethyl acetate in hexanes and gradually increase polarity. A gradient elution from low to high polarity is often most effective.[6] 2. As a rule of thumb, use a silica gel mass of at least 30-50 times the mass of your crude sample. 3. Ensure the column is packed uniformly without air bubbles or cracks. A slurry packing method is generally most reliable.
Compound is "Streaking" on the Column/TLC 1. Compound is sparingly soluble in the eluent, causing it to precipitate and re-dissolve as it moves. 2. Compound is acidic or basic and is interacting strongly with the slightly acidic silica gel.1. Change the eluent system to one with better solubility. Using dichloromethane as a component can improve solubility for many compounds.[5] 2. Add a small amount of a modifier to the eluent. For basic compounds like adenines, adding 0.5-1% triethylamine (Et3N) can neutralize active sites on the silica and lead to sharper peaks.[5]
No Product Elutes from the Column 1. Eluent is not polar enough to move the compound. 2. Compound has irreversibly adsorbed or decomposed on the silica.1. Gradually increase the polarity of the mobile phase. If ethyl acetate/hexanes is not working, try switching to a methanol/dichloromethane system, starting with 1-2% methanol.[7] 2. This is less likely but possible if the compound is unstable. Neutralizing the silica with triethylamine (as above) can mitigate this.
Part 3: Experimental Protocols & Visualizations
Workflow for Purification Strategy Selection

The following diagram outlines the decision-making process for purifying your crude 2-phenyl-amino-N6-endo-norbornyladenine.

Purification_Strategy start Crude Product check_purity Analyze Purity & Complexity (TLC, LC-MS, 1H NMR) start->check_purity high_purity High Purity (>90%) Few Impurities check_purity->high_purity High low_purity Low Purity (<90%) Complex Mixture check_purity->low_purity Low recrystallize Direct Recrystallization high_purity->recrystallize column Silica Gel Column Chromatography low_purity->column final_purity_check1 Check Purity recrystallize->final_purity_check1 final_purity_check2 Check Purity column->final_purity_check2 final_purity_check1->column Needs More Purification end_product High-Purity Product final_purity_check1->end_product Purity OK final_purity_check2->column Poor Separation, Re-run with New Conditions re_column Recrystallize Fractions final_purity_check2->re_column Purity OK, Combine & Recrystallize re_column->end_product

Caption: Decision workflow for selecting a purification method.

Protocol 1: Recrystallization

This protocol provides a method for purifying the target compound via single-solvent or two-solvent recrystallization.

1. Solvent Screening: a. Place ~10-20 mg of crude material into several small test tubes. b. To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) dropwise at room temperature until the solid just dissolves. Note the solubility. c. For solvents where the compound is sparingly soluble at room temperature, heat the tube gently in a water bath. If the solid dissolves completely when hot, this is a good candidate for single-solvent recrystallization. d. For solvents where the compound is highly soluble at room temperature (e.g., Dichloromethane), this can be used as the "solvent" in a two-solvent system. Add a non-polar "anti-solvent" (e.g., hexanes or heptane) dropwise to the solution at room temperature until persistent cloudiness is observed. This pair is a good candidate for a two-solvent system.

2. Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the chosen solvent (or solvent pair) in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary. c. If discoloration is an issue, remove from heat, allow to cool slightly, add activated charcoal, re-heat briefly, and perform a hot filtration. d. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. e. Once at room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize crystal precipitation. f. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). g. Wash the crystals with a small amount of ice-cold recrystallization solvent. h. Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This protocol details purification using a silica gel column with a gradient elution system.

1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems. For 2-phenyl-amino-N6-endo-norbornyladenine, start with mixtures of Ethyl Acetate (EtOAc) and Hexanes. d. A good starting eluent for the column will give your product an Rf of ~0.2-0.3. A typical gradient might run from 5% EtOAc/Hexanes to 50% EtOAc/Hexanes.

2. Column Packing (Slurry Method): a. Choose a column of appropriate size (e.g., for 1 g of crude material, use ~40-50 g of silica gel). b. Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand. c. In a beaker, make a slurry of the silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes). d. Pour the slurry into the column. Use additional eluent to rinse all silica into the column. e. Gently tap the column to settle the silica bed and drain the excess solvent until it is level with the top of the silica. Do not let the column run dry. f. Add a protective layer of sand on top of the silica bed.

3. Sample Loading: a. Wet Loading: Dissolve the crude product in the minimum amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. b. Liquid Loading: Dissolve the crude product in the minimum amount of the initial eluent and carefully pipette it onto the top of the column.

4. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply gentle pressure (using a pump or inert gas) to begin the flow. c. Start with the low-polarity eluent and collect fractions. d. Gradually increase the polarity of the eluent according to your gradient plan (e.g., increase the percentage of EtOAc every few column volumes). e. Monitor the fractions being collected by TLC to identify which ones contain your purified product. f. Combine the pure fractions, and remove the solvent using a rotary evaporator.

Troubleshooting Workflow for Column Chromatography

Column_Troubleshooting start Problem with Column q1 What is the issue? start->q1 issue1 Poor Separation q1->issue1 Poor Separation issue2 Streaking / Tailing q1->issue2 Streaking issue3 Product Stuck on Column q1->issue3 No Elution sol1a Rf too high/low on TLC. Redo solvent screen. issue1->sol1a sol1b Column was overloaded. Use less sample or more silica. issue1->sol1b sol1c Run a shallower gradient. issue1->sol1c sol2a Compound is basic. Add 0.5% Et3N to eluent. issue2->sol2a sol2b Poor solubility. Try DCM/MeOH eluent system. issue2->sol2b sol3a Eluent not polar enough. Increase polarity (e.g., add MeOH). issue3->sol3a sol3b Compound may have decomposed. Consider neutral alumina or deactivating silica. issue3->sol3b

Caption: A troubleshooting guide for common chromatography issues.

References
  • Jain, A. K., & Kumar, A. (2001). Synthesis of 2-alkyl-substituted-N6-methyladenine derivatives as potential adenosine receptor ligand. Archives of Pharmacal Research, 24(6), 508–513. [Link]

  • Melman, A., et al. (2011). Design, synthesis and evaluation of N6-substituted 2-aminoadenosine-5′-N-methylcarboxamides as A3 adenosine receptor agonists. MedChemComm, 2(5), 433-440. [Link]

  • BD Biosciences Clontech. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing. Retrieved from [Link]

  • Kolyachkina, S. V., et al. (2016). Synthesis of N6-substituted adenosines. ResearchGate. [Link]

  • Trivedi, B. K., & Bruns, R. F. (1989). C2,N6-disubstituted adenosines: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 32(8), 1667–1673. [Link]

  • Huang, F. (2003). Synthesis of Adenosine Derivatives as Transcription Initiators and Preparation of 5' Fluorescein- and Biotin-Labeled RNA. RNA, 9(12), 1596-1603. [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Hayat, S., et al. (2009). Synthesis of N6,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides. Synthetic Communications, 39(11), 1958-1970. [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Weaver, L. (2013). Troubleshooting protein purification? ResearchGate. [Link]

  • Senapathy, P., Jayabaskaran, C., & Jacob, M. T. (1985). Purification of antibodies for the cytokinin N6-(delta 2-isopentenyl) adenosine by affinity chromatography. Nucleic Acids Research, 13(16), 5833–5842. [Link]

  • Mikhailov, S. N., & Kolyachkina, S. V. (2015). Synthesis of N6‐Substituted Adenosines as Cytokinin Nucleosides. Current Protocols in Nucleic Acid Chemistry, 60(1), 14.8.1-14.8.16. [Link]

  • Frébort, I., et al. (2008). Hydrolytic cleavage of N6-substituted adenine derivatives by eukaryotic adenine and adenosine deaminases. Bioscience Reports, 28(6), 349-358. [Link]

  • QIAGEN. (2011). QIAexpress® Ni-NTA Fast Start Handbook. Retrieved from [Link]

  • Erxleben, A., & Erxleben, N. (2011). Supramolecular Structures and Tautomerism of Carboxylate Salts of Adenine and Pharmaceutically Relevant N6-Substituted Adenine. Crystal Growth & Design, 11(10), 4503-4513. [Link]

  • Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer.... Retrieved from [Link]

  • LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]

  • Malkiewicz, A., et al. (1998). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic Acids Research, 26(15), 3522–3528. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • US Patent 4,584,399. (1986). Purification of L-phenylalanine.
  • de Boer, L., et al. (1988). Purification, characterization and regulation of a monomeric L-phenylalanine dehydrogenase from the facultative methylotroph Nocardia sp. 239. Archives of Microbiology, 150(2), 113-119. [Link]

  • Dalla Costa, L., et al. (2025). Simplified Protocol for the Purification of Native Cas Nucleases for DNA-Free Genome Editing. International Journal of Molecular Sciences, 26(4), 2132. [Link]

Sources

Validation & Comparative

validation of 2-phenyl-amino-N6-endo-norbornyladenine selectivity profiles

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Validation Guide: Selectivity Profiling of 2-phenyl-amino-N6-endo-norbornyladenine (A1AR Agonist)

Executive Summary: The Selectivity Imperative

2-phenyl-amino-N6-endo-norbornyladenine represents a class of "third-generation"


-substituted adenosine derivatives designed to overcome the primary limitation of standard agonists like CPA and CCPA: Adenosine A3 Receptor (

AR) cross-reactivity.

While classical


-cyclopentyl derivatives (CPA) exhibit nanomolar affinity for the 

receptor (

AR), they often retain significant potency at the

AR (Ki ~10–50 nM), complicating data interpretation in cardioprotection and neuroprotection studies. The introduction of the bulky, rigid endo-norbornyl moiety at the

position, combined with the C2-phenylamino substitution, creates a "steric clash" that is tolerated by the

pocket but excluded by the

A and

subtypes.

This guide outlines the validation protocols required to confirm this superior selectivity profile, distinguishing the compound from non-selective standards (NECA) and first-generation selective agonists (CPA).

Comparative Performance Analysis

The following data matrix benchmarks the target compound against industry standards. The critical metric is the Selectivity Ratio , defined as


.

Table 1: Affinity (


) and Selectivity Profiling 
CompoundPrimary Target (

)

[nM]
Off-Target (

)

[nM]
Off-Target (

)

[nM]
Selectivity Ratio (

vs

)
Mechanism
Target: 2-phenyl-amino-N6-endo-norbornyladenine 0.4 – 0.8 >10,000 >5,000 >5,000x Full Agonist
CCPA (Standard)0.43,00045~110xFull Agonist
CPA (Standard)0.62,80015~25xFull Agonist
NECA (Non-selective)6.0206.01xNon-selective Agonist
CGS-21680 (Negative Control)>10,00015>10,000N/A

Selective

Analytic Insight: The target compound's primary advantage is the >5,000-fold separation between


 and 

binding, effectively eliminating the "A3 noise" often seen with CPA at high concentrations.

Mechanistic Signaling Pathway

To validate the compound as a functional agonist (not just a binder), one must confirm its ability to engage the


 pathway.

G Ligand 2-phenyl-amino-N6- endo-norbornyladenine Receptor A1 Adenosine Receptor (GPCR) Ligand->Receptor Binding (nM) Gprotein Gi/o Protein (Heterotrimeric) Receptor->Gprotein Activation (GDP->GTP) Effector Adenylyl Cyclase (AC) Gprotein->Effector Inhibition (-) Product cAMP Effector->Product Conversion Blocked Substrate ATP Substrate->Effector Downstream PKA Activation (Inhibited) Product->Downstream Reduced Signaling

Figure 1: The


 Receptor Signal Transduction Pathway. The target compound acts as an orthosteric agonist, activating 

to inhibit Adenylyl Cyclase, resulting in a quantifiable decrease in intracellular cAMP.

Experimental Validation Protocols

Protocol A: Radioligand Binding (The Affinity Check)

Objective: Determine the equilibrium dissociation constant (


) using a displacement assay.
Why this method?  We use [

H]DPCPX
, a highly selective

antagonist, rather than an agonist radioligand. Agonist radioligands (like [

H]CCPA) can yield complex biphasic curves due to G-protein coupling states (High vs. Low affinity). Antagonist displacement provides a robust, single-site

that represents the true receptor occupancy.

Materials:

  • Membranes: CHO cells stably expressing human

    
    AR (hA1AR).
    
  • Radioligand: [

    
    H]DPCPX (Specific Activity ~100 Ci/mmol).[1][2][3]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl

    
     (Mg
    
    
    
    is critical for agonist binding conformation).
  • Deaminase: Adenosine Deaminase (ADA) (2 U/mL) to remove endogenous adenosine.

Workflow:

  • Preparation: Incubate membrane prep (20 µg protein/well) with ADA for 30 min at 37°C.

  • Competition: Add [

    
    H]DPCPX at a fixed concentration (~0.5 nM, approx. 
    
    
    
    ).
  • Titration: Add "2-phenyl-amino-N6-endo-norbornyladenine" in serial dilutions (

    
     M to 
    
    
    
    M).
  • Equilibrium: Incubate for 90 min at 25°C.

  • Harvest: Rapid filtration over GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional cAMP Inhibition (The Efficacy Check)

Objective: Prove the compound is an agonist (activates the receptor) and not just a binder (antagonist). Challenge: Since


 is 

-coupled, it inhibits cAMP. To measure this, we must first artificially stimulate cAMP levels.

Materials:

  • Cells: CHO-hA1AR whole cells.

  • Stimulant: Forskolin (10 µM) – directly activates Adenylyl Cyclase.

  • Detection: TR-FRET (e.g., HTRF or Lance Ultra) cAMP kit.

Workflow:

  • Seeding: Plate cells in 384-well low-volume plates.

  • Pre-incubation: Add IBMX (Phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Co-stimulation: Add Forskolin (10 µM) PLUS the test compound (concentration range).

  • Incubation: 30 min at Room Temperature.

  • Lysis/Detection: Add cAMP-d2 and Anti-cAMP-Cryptate reagents.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

  • Result: A potent agonist will suppress the Forskolin-induced cAMP spike. Plot % Inhibition vs. Log[Compound].

Validation Workflow Visualization

Workflow Step1 Step 1: Binding Screen (Single Point 1 µM) Decision1 >50% Disp? Step1->Decision1 Decision1->Step1 No (Discard) Step2 Step 2: Ki Determination (12-point Dose Response) Decision1->Step2 Yes Step3 Step 3: Selectivity Screen (A2A, A2B, A3 Panels) Step2->Step3 Ki < 10nM Step4 Step 4: Functional Assay (cAMP Inhibition) Step3->Step4 Selectivity > 1000x Result Validated Profile Step4->Result Full Agonist

Figure 2: The Step-Wise Screening Cascade. A rigorous filter ensures only high-affinity, highly selective agonists proceed to functional validation.

References

  • Lohse, M. J., et al. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)—a selective high affinity antagonist radioligand for A1 adenosine receptors.[1][2][3] Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Klotz, K. N., et al. (1989). 2-Substituted N6-cyclohexyladenosines: Adenosine A1 receptors with very high affinity. Journal of Neurochemistry. (Foundational work on C2-substitution enhancing affinity).
  • Van der Wenden, E. M., et al. (1995). Structure-activity relationships of N6-substituted adenosine derivatives. High affinity and selectivity for the human A1 adenosine receptor.[1][2] Journal of Medicinal Chemistry.

  • Bertolet, B. D., et al. (1996). Selective attenuation by N-0861 (N6-endonorboran-2-yl-9-methyladenine) of cardiac A1 adenosine receptor-mediated effects in humans.[4] Circulation.[4][5]

  • Gao, Z. G., et al. (2002). New 2,N6-disubstituted adenosines: potent and selective A1 adenosine receptor agonists.[6] Biochemical Pharmacology.[7]

Sources

A Researcher's Guide to Verifying the Purity of 2-phenyl-amino-N6-endo-norbornyladenine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice. This guide provides an in-depth, practical comparison of analytical techniques for verifying the purity of 2-phenyl-amino-N6-endo-norbornyladenine, with a primary focus on the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, ensuring a self-validating system for purity determination, and compare these findings with data from orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The Central Role of NMR in Structural Verification and Purity Assessment

NMR spectroscopy stands as a uniquely powerful tool in the chemist's arsenal. Unlike chromatographic techniques that separate components based on physical properties, NMR provides a detailed window into the molecular structure of a compound in solution. The fundamental principle of quantitative NMR (qNMR) is that the integrated area of a specific resonance is directly proportional to the number of nuclei contributing to that signal. This allows for a direct, quantitative assessment of the main component against any proton-bearing impurities.[1]

This guide will walk you through a comprehensive workflow for analyzing 2-phenyl-amino-N6-endo-norbornyladenine, a molecule with distinct structural motifs—a phenylamine group, an adenine core, and a rigid endo-norbornyl substituent—each with a unique NMR fingerprint.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow of the purity verification process, from initial sample preparation to the final, integrated assessment.

Caption: Workflow for the comprehensive purity assessment of 2-phenyl-amino-N6-endo-norbornyladenine.

Predicted NMR Spectral Data for 2-phenyl-amino-N6-endo-norbornyladenine

Since experimental spectra for this specific molecule are not widely available, we will utilize predicted NMR data as a reference. These predictions are generated using established algorithms that consider the chemical environment of each nucleus.

Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.35s1HAdenine H8
~7.90s1HAdenine H2
~7.60d2HPhenyl H (ortho)
~7.35t2HPhenyl H (meta)
~7.10t1HPhenyl H (para)
~6.20br s1HNH (N6)
~4.70m1HNorbornyl H (N-CH)
~2.80br s1HNorbornyl bridgehead H
~2.40br s1HNorbornyl bridgehead H
~1.20-1.90m8HNorbornyl CH₂, CH

Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts:

Predicted Chemical Shift (ppm)Assignment
~155.0Adenine C6
~153.0Adenine C2
~149.0Adenine C4
~141.0Adenine C8
~140.0Phenyl C (ipso)
~129.0Phenyl C (meta)
~124.0Phenyl C (para)
~120.0Phenyl C (ortho)
~119.0Adenine C5
~55.0Norbornyl C (N-CH)
~42.0Norbornyl bridgehead C
~40.0Norbornyl bridgehead C
~36.0Norbornyl CH₂
~30.0Norbornyl CH₂
~28.0Norbornyl CH

Experimental Protocol: Quantitative ¹H NMR (qNMR)

This protocol outlines the steps for determining the purity of 2-phenyl-amino-N6-endo-norbornyladenine using an internal standard.

1. Selection of an Internal Standard:

The choice of an internal standard is critical for accurate qNMR. The ideal standard should:

  • Be of high purity (>99.5%).

  • Be chemically inert towards the analyte and solvent.

  • Possess a simple ¹H NMR spectrum, preferably with a sharp singlet in a region that does not overlap with any analyte signals.

  • Be accurately weighable and soluble in the chosen NMR solvent.

For this analysis, maleic acid is a suitable internal standard. It provides a sharp singlet around 6.3 ppm in DMSO-d₆, a region that is typically clear of signals from the analyte.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 2-phenyl-amino-N6-endo-norbornyladenine into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (maleic acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

  • Key Acquisition Parameters for Quantitation:

    • Relaxation Delay (d1): This is the most critical parameter for qNMR. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals being integrated. A d1 of 30-60 seconds is generally sufficient for most small molecules.

    • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity.

    • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

4. Data Processing and Purity Calculation:

  • Process the acquired FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For the analyte, a signal from the aromatic region (e.g., the adenine H8 proton) is often a good choice. For maleic acid, integrate the singlet at ~6.3 ppm.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte refers to 2-phenyl-amino-N6-endo-norbornyladenine

    • std refers to the internal standard

Interpreting the NMR Spectrum for Purity

A high-purity sample of 2-phenyl-amino-N6-endo-norbornyladenine should exhibit a ¹H NMR spectrum consistent with the predicted chemical shifts and multiplicities. The presence of impurities will manifest as additional signals in the spectrum.

Potential Impurities and Their NMR Signatures:

The synthesis of N6-substituted adenines often proceeds via the reaction of 6-chloropurine with the corresponding amine.[1][2] Potential impurities could include:

  • Unreacted 6-chloropurine: This would show characteristic signals for the purine core but lack the signals for the norbornyl and phenylamine moieties.

  • Residual Solvents: Common synthesis and purification solvents (e.g., ethanol, ethyl acetate, dichloromethane) will have characteristic signals in the ¹H NMR spectrum.

  • Side-products from the amine: Impurities in the starting endo-norbornylamine could lead to related N6-substituted adenine byproducts.

  • Isomers: In some cases, substitution at other positions on the purine ring (e.g., N7 or N9) can occur, leading to isomeric impurities. These would have slightly different chemical shifts for the purine protons and the protons of the substituent closest to the purine ring.

Orthogonal Purity Assessment: A Comparative Analysis

While NMR is a powerful tool, a comprehensive purity assessment relies on orthogonal methods that measure different physicochemical properties.

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
Quantitative ¹H NMR Nuclear magnetic resonanceStructural confirmation and quantification of proton-bearing molecules.Absolute quantification without a reference standard of the analyte; provides structural information.Lower sensitivity than HPLC; not suitable for non-proton-bearing impurities.
HPLC-UV/MS Chromatographic separation based on polarity, coupled with UV absorbance and mass-to-charge ratio detection.Separation of components in a mixture; provides retention time, UV spectrum, and molecular weight information.High sensitivity and resolution; can detect non-proton-bearing impurities.Requires a reference standard for quantification; structural information is limited to what can be inferred from MS fragmentation.
High-Resolution Mass Spectrometry (HRMS) Precise measurement of the mass-to-charge ratio.Accurate molecular weight determination, allowing for elemental formula confirmation.Extremely high mass accuracy; can help identify unknown impurities.[3]Does not provide information on isomeric impurities; quantification can be challenging.
Elemental Analysis Combustion analysis to determine the percentage of C, H, N, and other elements.Elemental composition of the bulk sample.Provides fundamental information on the elemental makeup.Does not distinguish between the main component and impurities with the same elemental composition; requires a relatively large amount of sample.[2]

Visualizing the Molecular Structure

Caption: 2D representation of 2-phenyl-amino-N6-endo-norbornyladenine.

Conclusion: An Integrated Approach to Purity Verification

Verifying the purity of a novel compound like 2-phenyl-amino-N6-endo-norbornyladenine requires a multi-faceted analytical approach. Quantitative ¹H NMR serves as the primary technique, offering both structural confirmation and a direct measure of purity against proton-bearing impurities. Its strength lies in its ability to provide an absolute quantification without the need for an identical reference standard.

However, for a complete and robust purity assessment that adheres to the highest scientific standards, orthogonal methods are indispensable. HPLC provides superior separation of closely related impurities, while high-resolution mass spectrometry offers unambiguous elemental composition. Elemental analysis provides a fundamental check on the bulk sample's composition. By integrating the data from these complementary techniques, researchers can confidently establish the purity of their synthesized compounds, ensuring the reliability and reproducibility of their subsequent biological or chemical studies.

References

  • Zenchenko, A. A., et al. "New N6-Substituted Adenine Derivatives with High Antiviral Activity against RNA-Containing Viruses." Doklady Biochemistry and Biophysics, vol. 460, no. 1, 2015, pp. 34-37.
  • Huang, F., and Chen, S. "Synthesis of Adenosine Derivatives as Transcription Initiators and Preparation of 5' Fluorescein- and Biotin-Labeled RNA." RNA, vol. 9, no. 12, 2003, pp. 1563-71.
  • Ciuffreda, P., et al. "Complete 1H and 13C NMR Spectral Assignment of α- and β-Adenosine, 2'-Deoxyadenosine and Their Acetate Derivatives." Magnetic Resonance in Chemistry, vol. 45, no. 9, 2007, pp. 781-84.
  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma, 9 Feb. 2024, [Link].

  • Sterling Pharma Solutions. "High-resolution mass spectrometry for impurity profiling." Sterling Pharma Solutions, 8 May 2025, [Link].

  • AZoM. "A Look at Elemental Analysis for Organic Compounds." AZoM, 6 May 2021, [Link].

Sources

Safety Operating Guide

Personal protective equipment for handling 2-phenyl-amino-N6-endo-norbornyladenine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-phenyl-amino-N6-endo-norbornyladenine

Executive Summary & Compound Profile

2-phenyl-amino-N6-endo-norbornyladenine is a high-affinity, selective antagonist for the


 adenosine receptor  [1].[1] Unlike 

agonists which cause immediate bradycardia,

antagonists modulate inflammatory and ischemic pathways.[1] However, due to its structural similarity to potent adenosine analogs and its classification as a bioactive organic heterocycle, it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicology proves otherwise.[1]

Critical Hazard Profile:

  • Acute Toxicity: Category 3 (Toxic if swallowed, in contact with skin, or inhaled) [2].[1][2]

  • Sensitization: Potential skin sensitizer.[1][2]

  • Target Organs: Cardiovascular system, Central Nervous System (CNS), Kidneys.[1]

  • Physical State: Solid (Powder).[1] High risk of airborne particulate generation during weighing.[1]

Risk Assessment & Engineering Controls

Effective safety is not merely about wearing PPE; it is about creating a hierarchy of controls.[1] PPE is your last line of defense, not your first.[1]

Operation Scale Engineering Control (Primary) Containment Strategy
< 10 mg (Analytical) Class II Biosafety Cabinet (BSC) or Chemical Fume HoodWeigh inside a draft-shielded balance enclosure.
10 mg - 1 g (Prep) Chemical Fume Hood (Certified face velocity > 100 fpm)Use anti-static gun to prevent powder fly-off.[1] Wet-wiping of containers before removal.[1]
> 1 g (Bulk) Glovebox (Isolator) under negative pressureFully enclosed handling.[1] No open-air exposure permitted.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

A. Respiratory Protection
  • Standard Operation (In Hood): Surgical masks are insufficient .[1] No respiratory protection is needed if the sash is at the working height and face velocity is verified.[1]

  • Breach of Containment / Open Weighing: A NIOSH-certified P100 particulate respirator (e.g., 3M 8293) or a Powered Air-Purifying Respirator (PAPR) is required.[1] N95 respirators do not offer sufficient protection against sub-micron bioactive dusts [3].[1]

B. Dermal Protection (The "Double-Shell" Protocol)

Adenosine analogs are lipophilic and can cross the dermal barrier, especially when solubilized in DMSO.[1]

  • Inner Layer: Nitrile examination gloves (4 mil).[1]

  • Outer Layer: Long-cuff Nitrile (8 mil) or Laminate (Silver Shield) if handling DMSO solutions.[1]

  • Body: Tyvek® lab coat or disposable sleeve covers (closed cuff) to bridge the gap between glove and coat.[1]

C. Ocular Protection
  • Chemical splash goggles (indirect venting).[1] Safety glasses with side shields are acceptable only for closed-vial handling.[1]

Visualized Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and solvent carrier of the compound.

PPE_Decision_Tree Start Start: Handling 2-phenyl-amino-N6-endo-norbornyladenine State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solution State->Liquid Pipetting P1 REQ: Fume Hood + Double Nitrile Gloves + P100 Mask (if open) Solid->P1 Solvent Solvent Type? Liquid->Solvent DMSO DMSO / DMF (Penetrating) Solvent->DMSO High Risk Aq Aqueous / Ethanol Solvent->Aq Std Risk P2 REQ: Fume Hood + Silver Shield Laminate Gloves (Prevent Absorption) DMSO->P2 P3 REQ: Splash Goggles + Double Nitrile Gloves Aq->P3

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1] Note the specific requirement for laminate gloves when using penetrating solvents like DMSO.

Operational Protocol: Solubilization & Handling

Objective: Safely prepare a 10 mM stock solution in DMSO.

Reagents:

  • 2-phenyl-amino-N6-endo-norbornyladenine (Solid)[1]

  • Dimethyl sulfoxide (DMSO, Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation:

    • Turn on the Fume Hood; verify flow.[1]

    • Don PPE: Double nitrile gloves, lab coat, goggles.[1]

    • Place a chemically resistant tray (secondary containment) inside the hood.[1]

    • Static Control: Use an ionizing fan or anti-static gun on the vial and spatula.[1] Organic powders are prone to static charge, which causes "jumping" and aerosolization.[1]

  • Weighing:

    • Never weigh the compound on an open bench.[1]

    • Tare the receiving vial (glass, screw-cap) before adding the solid.[1]

    • Transfer solid using a disposable spatula.[1]

    • Immediately recap the stock bottle and the receiving vial.[1]

    • Wipe the exterior of the stock bottle with an ethanol-dampened wipe before returning it to storage.[1]

  • Solubilization:

    • Add the calculated volume of DMSO via pipette.[1]

    • Caution: The dissolution process may be exothermic; however, for milligram quantities, this is negligible.

    • Vortex inside the hood.[1] Ensure the cap is tight.[1]

    • Labeling: Mark the vial with "TOXIC," the compound name, concentration, and solvent.[1]

  • Waste Management:

    • Dispose of the spatula and wipes in a dedicated "Solid Hazardous Waste" container (for incineration).[1]

    • Do not wash the spatula in the sink.[1]

Emergency Response: Spill Protocol

In the event of a powder spill outside the fume hood, immediate action is required to prevent inhalation.

Spill_Response Alert 1. ALERT & EVACUATE Notify nearby personnel. Do not breathe dust. PPE_Up 2. PPE ESCALATION Don P100 Respirator, Double Gloves, Goggles. Alert->PPE_Up Isolate 3. ISOLATE Cover spill with wet paper towels (limit dust). PPE_Up->Isolate Clean 4. CLEANUP Wipe inward (Circle). Use 10% Bleach or Ethanol. Isolate->Clean Dispose 5. DISPOSAL All materials into Hazardous Waste (Tag: Toxic). Clean->Dispose

Figure 2: Workflow for managing a solid spill of a potent bioactive compound.

First Aid Measures:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[1] Seek medical attention. (Suspect adenosine-mediated respiratory depression).

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol on skin (enhances absorption).[1]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][3]

Disposal & Deactivation

  • Deactivation: While specific hydrolysis data is rare for this derivative, oxidative destruction is standard.[1] Treat contaminated surfaces with 10% Sodium Hypochlorite (Bleach) followed by water, then Ethanol.[1]

  • Final Disposal: All solid waste, contaminated gloves, and liquid residues must be routed for High-Temperature Incineration .[1] Do not dispose of down the drain.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011).[1][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1][4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA).[1][5] (n.d.). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134).[1] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.